molecular formula C5H6O2S2 B186598 2-Methylsulfonylthiophene CAS No. 38695-60-2

2-Methylsulfonylthiophene

Cat. No.: B186598
CAS No.: 38695-60-2
M. Wt: 162.2 g/mol
InChI Key: BNYLGFINMVZZGA-UHFFFAOYSA-N
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Description

2-Methylsulfonylthiophene, registered under CAS number 38695-60-2, is a high-purity heterocyclic building block of significant interest in chemical research and development. This organosulfur compound, with the molecular formula C5H6O2S2 and a molecular weight of 162.23 g/mol, is characterized as a white to off-white crystalline solid with a melting point of 45-47 °C and a boiling point of approximately 321.8 °C at 760 mmHg . Its structure features a thiophene ring substituted with a methylsulfonyl group, making it a valuable sulfone derivative. As a pharmaceutical intermediate, it is primarily employed in the synthesis of various thiophene-containing compounds . The electron-withdrawing nature of the sulfonyl group makes this compound a versatile precursor in organic synthesis, particularly in cross-coupling reactions and as a key scaffold for constructing more complex heterocyclic molecules . Researchers utilize it in developing substances for medicinal chemistry and materials science. The compound has a density of 1.3±0.1 g/cm³ and a calculated logP of 0.38, indicating moderate polarity . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals. Safety data indicates it may be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and handle it using appropriate personal protective equipment (PPE) in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLGFINMVZZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351721
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38695-60-2
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Thienyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 2-thienyl methyl sulfone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route involves a two-step process: the thiomethylation of thiophene to form the precursor 2-(methylthio)thiophene, followed by its oxidation to the target sulfone. This document details the experimental procedures for each step, presents quantitative data in a clear tabular format, and includes workflow diagrams for enhanced clarity.

Core Synthesis Pathway

The synthesis of 2-thienyl methyl sulfone is efficiently achieved through a two-stage process. The first stage involves the formation of 2-(methylthio)thiophene by reacting thiophene with an organolithium reagent followed by quenching with dimethyl disulfide. The subsequent stage is the oxidation of the resulting thioether to the desired sulfone using a suitable oxidizing agent.

G Thiophene Thiophene Thienyllithium 2-Thienyllithium Thiophene->Thienyllithium Lithiation 1. nBuLi n-Butyllithium in THF/Pentane Thioether 2-(Methylthio)thiophene Thienyllithium->Thioether Thiomethylation 2. DMDS Dimethyl Disulfide (CH3S)2 Sulfone 2-Thienyl Methyl Sulfone Thioether->Sulfone Oxidation 3. Oxidant Oxidizing Agent (e.g., m-CPBA)

Caption: Overall synthetic workflow for 2-Thienyl Methyl Sulfone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and the final product.

Protocol 1: Synthesis of 2-(Methylthio)thiophene

This procedure is adapted from established methods for the lithiation of thiophene and subsequent reaction with an electrophile.[1][2][3] The reaction involves the formation of 2-thienyllithium, which is then quenched with dimethyl disulfide.

Materials:

  • Thiophene (C₄H₄S)

  • n-Butyllithium (n-BuLi) in pentane (e.g., 1.35 M)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl disulfide (DMDS, C₂H₆S₂)

  • Pentane

  • Diethyl ether

  • 4 N Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask (e.g., 3 L)

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet and bubbler

  • Low-temperature bath (acetone/dry ice)

  • Separatory funnel

Procedure:

  • Setup: Assemble a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • Initial Charge: Charge the flask with 500 mL of anhydrous THF and 56 g (53 mL, 0.67 mol) of thiophene.[2]

  • Lithiation: Cool the stirred mixture to -40°C using an acetone-dry ice bath. Add 490 mL (0.662 mol) of 1.35 M n-butyllithium in pentane via the dropping funnel over a 5-minute period.[2]

  • Reaction: Maintain the temperature of the reaction mixture between -30°C and -20°C for 1 hour to ensure the complete formation of 2-thienyllithium.[2]

  • Thiomethylation: Cool the mixture to -30°C. Slowly add a solution of dimethyl disulfide (1.0 to 1.2 equivalents) in THF to the 2-thienyllithium solution, maintaining the temperature between -25°C and -20°C.[1]

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture into 1 L of rapidly stirred ice water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with three 200 mL portions of diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic phase successively with water and saturated sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-(methylthio)thiophene as a colorless to pale yellow oil.

Protocol 2: Synthesis of 2-Thienyl Methyl Sulfone

This protocol describes the oxidation of 2-(methylthio)thiophene to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[4]

Materials:

  • 2-(Methylthio)thiophene (C₅H₆S₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the starting sulfide, 2-(methylthio)thiophene (1 mmol), in dichloromethane (10 mL) in a round-bottom flask.

  • Oxidation: Add m-CPBA (at least 2.2 equivalents, accounting for purity) portion-wise to the stirred solution. The reaction can be initiated at 0°C and then allowed to warm to room temperature.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench any excess peracid.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be purified by flash chromatography on silica gel or recrystallization to yield 2-thienyl methyl sulfone.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

Compound NameFormulaMolar Mass ( g/mol )FormMelting Point (°C)Boiling Point (°C)1H NMR (CDCl₃, δ ppm)Yield (%)
2-(Methylthio)thiophene C₅H₆S₂130.23OilN/A65-67 / 15 mmHg7.40 (dd, 1H), 7.07 (dd, 1H), 6.96 (dd, 1H), 2.45 (s, 3H)~70-80% (from thiophene)
2-Thienyl Methyl Sulfone C₅H₆O₂S₂162.23Solid45-47N/A7.71 (dd, 1H), 7.63 (dd, 1H), 7.18 (dd, 1H), 3.16 (s, 3H)Typically >90% (oxidation step)

Note: Yields can vary based on reaction scale and purification methods.

Logical Relationships and Workflows

The experimental process can be visualized as a series of distinct unit operations, each with specific inputs and outputs.

G cluster_0 Step 1: Thiomethylation cluster_1 Step 2: Oxidation Lithiation Lithiation of Thiophene (n-BuLi, THF, -40°C) Quench Quenching with DMDS (-25°C to RT) Lithiation->Quench Workup1 Aqueous Work-up & Extraction Quench->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Oxidation Oxidation with m-CPBA (DCM, 0°C to RT) Purify1->Oxidation 2-(Methylthio)thiophene Workup2 Aqueous Work-up (Na2SO3, NaHCO3) Oxidation->Workup2 Purify2 Chromatography or Recrystallization Workup2->Purify2 Final Final Product Purify2->Final 2-Thienyl Methyl Sulfone

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Preparation of Methyl 2-Thienyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-thienyl sulfone, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways, complete with step-by-step experimental protocols. All quantitative data is summarized for clarity, and key transformations are visualized using reaction diagrams.

Introduction

Methyl 2-thienyl sulfone, also known as 2-(methylsulfonyl)thiophene, is an organic compound featuring a thiophene ring substituted with a methylsulfonyl group.[1] The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the thiophene ring, making it a versatile intermediate in the synthesis of more complex molecules.[1] Its structural motif is of interest to medicinal chemists for its potential to modulate the physicochemical and pharmacological properties of drug candidates.[1] This guide focuses on the practical laboratory synthesis of this compound, providing detailed procedures to ensure reproducibility.

Synthetic Pathways

The most common and efficient method for the preparation of methyl 2-thienyl sulfone is the oxidation of its corresponding sulfide precursor, 2-(methylthio)thiophene. This precursor can be synthesized from commercially available starting materials.

Overall Reaction Scheme

The two-step synthesis starting from 2-bromothiophene is outlined below.

Overall Synthesis of Methyl 2-Thienyl Sulfone 2-Bromothiophene 2-Bromothiophene 2-(Methylthio)thiophene 2-(Methylthio)thiophene 2-Bromothiophene->2-(Methylthio)thiophene 1. n-BuLi, THF, -78 °C 2. (CH₃)₂S₂, -78 °C to rt Methyl 2-thienyl sulfone Methyl 2-thienyl sulfone 2-(Methylthio)thiophene->Methyl 2-thienyl sulfone m-CPBA, CH₂Cl₂, 0 °C to rt Synthesis of 2-(Methylthio)thiophene cluster_reactants Reactants cluster_reagents Reagents/Solvents cluster_products Product 2-Bromothiophene 2-Bromothiophene 2-(Methylthio)thiophene 2-(Methylthio)thiophene 2-Bromothiophene->2-(Methylthio)thiophene n-Butyllithium n-Butyllithium n-Butyllithium->2-(Methylthio)thiophene Dimethyl disulfide Dimethyl disulfide Dimethyl disulfide->2-(Methylthio)thiophene Tetrahydrofuran (THF) Tetrahydrofuran (THF) Oxidation to Methyl 2-Thienyl Sulfone cluster_reactants Reactants cluster_reagents Solvent cluster_products Product 2-(Methylthio)thiophene 2-(Methylthio)thiophene Methyl 2-thienyl sulfone Methyl 2-thienyl sulfone 2-(Methylthio)thiophene->Methyl 2-thienyl sulfone m-CPBA m-CPBA m-CPBA->Methyl 2-thienyl sulfone Dichloromethane (CH₂Cl₂) Dichloromethane (CH₂Cl₂)

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsulfonylthiophene is a sulfur-containing heterocyclic organic compound. Its structural framework, featuring a thiophene ring functionalized with a methylsulfonyl group, makes it a molecule of interest in medicinal chemistry and materials science. The physicochemical properties of a compound are critical in determining its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for various chemical reactions and formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates the relationships between these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be interpreted as such.

PropertyValueSource
Molecular Formula C₅H₆O₂S₂[Computed by PubChem][1]
Molecular Weight 162.23 g/mol [ChemWhat][2]
Melting Point 45-47 °C[ChemWhat][2]
46-49 °C[Thermo Fisher Scientific][3]
Boiling Point Not available (Experimental)
Aqueous Solubility Not available (Experimental)
pKa Not available (Experimental)
LogP (XLogP3) 0.4[Computed by PubChem][1]

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical and pharmaceutical research. Below are detailed standard methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • For a pure compound, the melting range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small-scale distillation apparatus or a Thiele tube setup

  • Thermometer

  • Heating mantle or oil bath

  • Sample of this compound (in liquid form, if applicable, or dissolved in a high-boiling solvent for ebulliometry)

Procedure (using Thiele Tube):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a measure of the amount of a chemical substance that can dissolve in water at a specific temperature.

Apparatus:

  • Analytical balance

  • Shake-flask or orbital shaker

  • Thermostatically controlled water bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • This compound

  • Distilled or deionized water

Procedure:

  • An excess amount of solid this compound is added to a known volume of water in a flask.

  • The flask is sealed and placed in a shaker within a constant temperature water bath (e.g., 25 °C).

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the suspension is allowed to stand to allow for phase separation.

  • An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

  • The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method.

  • The solubility is expressed in units such as mg/L or mol/L.

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • A known amount of this compound is dissolved in either water or n-octanol.

  • Equal volumes of the two immiscible solvents (water and n-octanol) are added to a separatory funnel or vial.

  • The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • The two phases are carefully separated, and the concentration of this compound in each phase is determined using an appropriate analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Mandatory Visualizations

G cluster_0 Physicochemical Characterization Workflow Compound This compound Characterization Physicochemical Property Determination Compound->Characterization MeltingPoint Melting Point Characterization->MeltingPoint BoilingPoint Boiling Point Characterization->BoilingPoint Solubility Aqueous Solubility Characterization->Solubility LogP LogP Determination Characterization->LogP DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis LogP->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: General workflow for physicochemical characterization.

G cluster_1 Interrelation of Physicochemical Properties in Drug Development Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Development Solubility->Formulation LogP Lipophilicity (LogP) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism pKa Ionization (pKa) pKa->Absorption Excretion Excretion pKa->Excretion MW Molecular Weight MW->Distribution

Caption: Relationship of properties to drug development.

References

Spectroscopic Profile of 2-Methylsulfonylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylsulfonylthiophene (C₅H₆O₂S₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols for the acquisition of this spectroscopic data are also provided. A logical workflow for the synthesis and characterization of this compound is visually represented to aid in understanding the process from precursor to final analysis.

Introduction

This compound, also known as 2-thienyl methyl sulfone, is an organic compound featuring a thiophene ring substituted with a methylsulfonyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the thiophene ring, making it a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the reliability and reproducibility of scientific research. This guide serves as a central repository for such data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85dd3.9, 1.2H-5
7.65dd5.1, 1.2H-3
7.15dd5.1, 3.9H-4
3.30s--SO₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
145.2C-2
134.5C-5
133.8C-3
127.9C-4
45.1-SO₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound confirm the presence of the sulfonyl group and the thiophene ring.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3105WeakAromatic C-H stretch
1320StrongAsymmetric SO₂ stretch
1150StrongSymmetric SO₂ stretch
1410MediumAromatic C=C stretch
850StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of thiophene-sulfonyl derivatives is a key area of study.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
162100[M]⁺ (Molecular Ion)
14730[M - CH₃]⁺
8365[C₄H₃S]⁺ (Thienyl cation)
7915[SO₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition : The proton NMR spectrum was recorded at 400 MHz. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition : The carbon NMR spectrum was recorded at 100 MHz with proton decoupling. A total of 512 scans were accumulated with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer was used.

  • Sample Preparation : A small amount of the solid this compound was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.

  • Data Acquisition : The spectrum was recorded in the range of 4000-650 cm⁻¹. A total of 16 scans were co-added with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph was used.

  • Ionization Method : Electron Ionization (EI) was performed at 70 eV.

  • Sample Introduction : The sample was introduced via the GC, with the column temperature programmed to achieve separation.

  • Mass Analysis : The mass analyzer was scanned over a mass range of m/z 40-400.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the oxidation of 2-(methylthio)thiophene. The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Precursor 2-(Methylthio)thiophene Oxidation Oxidation (e.g., with m-CPBA or H₂O₂) Precursor->Oxidation Product This compound Oxidation->Product Purification Column Chromatography Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, offer a solid foundation for researchers in their synthetic and analytical endeavors. The provided workflow visualization further clarifies the process of obtaining and verifying the structure of this important heterocyclic compound. The availability of this comprehensive spectroscopic information is anticipated to accelerate research and development in fields where this compound serves as a key chemical intermediate.

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3919-74-2 Synonyms: Flucloxacillin Impurity D, Fcimic acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a critical intermediate in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin, and is also classified as a process-related impurity.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Physicochemical Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, appearing as a white to cream or pale brown powder.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₇ClFNO₃[3][4]
Molecular Weight 255.63 g/mol [3][4]
Appearance White to cream or pale brown solid[1]
Purity (by HPLC) ≥95%[4]
Solubility Soluble in Methanol and DMSO[4]
Storage Temperature 2-8°C[2]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[3]
SMILES Cc1onc(c1C(=O)O)c2c(F)cccc2Cl[2]

Synthesis

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process that is crucial for the production of flucloxacillin. While specific, detailed protocols are often proprietary, a general synthetic approach can be outlined based on available literature and patents. A common route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1]

The following diagram illustrates a general workflow for the synthesis of flucloxacillin, highlighting the role of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as a key intermediate.

G General Synthesis Workflow for Flucloxacillin A 2-Chloro-6-fluorobenzaldehyde B Oxime Formation (Hydroxylamine) A->B C Chlorination B->C D Cyclization C->D E Hydrolysis to Carboxylic Acid D->E F 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid E->F G Acyl Chloride Formation (e.g., POCl₃ or (COCl)₂) F->G H 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride G->H J Acylation H->J I 6-Aminopenicillanic Acid (6-APA) I->J K Flucloxacillin J->K L Conversion to Sodium Salt K->L M Flucloxacillin Sodium L->M

General synthesis workflow for Flucloxacillin.

This protocol describes the conversion of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride, a crucial step in the synthesis of flucloxacillin. This method utilizes bis(trichloromethyl) carbonate as a chlorinating agent, which is an alternative to more hazardous reagents like phosphorus oxychloride or thionyl chloride.[5][6]

Materials:

  • 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Toluene

  • Bis(trichloromethyl) carbonate

  • Tetramethylurea (catalyst)

  • Reaction vessel with stirring and temperature control

  • Hydrogen chloride absorption system

  • Vacuum distillation apparatus

Procedure:

  • To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55 g, 100 mmol), tetramethylurea (0.232 g, 2 mmol), and toluene (10 times the mass of the carboxylic acid).[5]

  • Stir the mixture evenly at room temperature.

  • Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80 g, 33 mmol) over a period of 45 minutes.[5] During the addition, ensure the hydrogen chloride absorption system is active.

  • After the addition is complete, raise the temperature of the reaction mixture to 110°C and maintain it at reflux for 2 hours.[5]

  • Following the reflux period, recover the toluene by vacuum distillation.

  • Collect the fraction at 168-170°C under a pressure of 0.667 kPa.[5]

  • The collected product, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, will solidify upon cooling. The expected yield is approximately 95.7%, with a melting point of 48-52°C and a purity of 99.9% as determined by Gas Chromatography (GC).[5]

Analytical Methodologies

As a known impurity in flucloxacillin preparations, the detection and quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are critical for quality control. The primary analytical technique employed for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

The following diagram illustrates a typical workflow for the analysis of pharmaceutical impurities.

G Workflow for Pharmaceutical Impurity Analysis cluster_0 Sample and Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis and Quantification A Weigh and dissolve flucloxacillin sample D Inject sample and standards into HPLC system A->D B Prepare stock solution of reference standard C Create calibration curve from standard dilutions B->C C->D E Separate components on C18 reverse-phase column D->E F Detect analytes (e.g., UV detector) E->F G Identify impurity peak by comparing retention times F->G H Quantify impurity using the calibration curve G->H I Report impurity level in the sample H->I

Workflow for pharmaceutical impurity analysis.

This protocol provides a general method for the detection and quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.[1]

Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or a suitable buffer)

  • Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Flucloxacillin sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

  • Sample Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the mobile phase or a suitable solvent to achieve a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute the API and impurities.[1]

    • Flow Rate: Typically 1.0 mL/min

    • Detection: UV at a suitable wavelength

    • Injection Volume: Typically 10-20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]

  • Quantification:

    • Identify the peak corresponding to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.[1]

    • Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

    • Quantify the amount of the impurity in the sample using the calibration curve.[1]

Biological Context and Significance

The primary biological relevance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its role as an impurity in flucloxacillin preparations.[1] While isoxazole derivatives are known to exhibit a range of biological activities, the specific activity of this compound is not well-documented.[1] Its presence in a pharmaceutical product necessitates a thorough toxicological evaluation to establish safe limits in the final drug product.[1]

The parent drug, flucloxacillin, is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][7] The following diagram provides a simplified overview of the mechanism of action of beta-lactam antibiotics.

G Simplified Mechanism of Action of Beta-Lactam Antibiotics A Beta-Lactam Antibiotic (e.g., Flucloxacillin) B Penicillin-Binding Proteins (PBPs) in bacterial cell wall A->B Binds to C Inhibition of Transpeptidase Activity B->C Leads to D Disruption of Peptidoglycan Cross-linking C->D E Weakened Bacterial Cell Wall D->E F Cell Lysis and Bacterial Death E->F

Simplified mechanism of action of Beta-Lactam Antibiotics.

Spectral Data

Limited spectral data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives are available in the public domain.

¹H-NMR (for the corresponding acyl chloride in CDCl₃):

  • δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m)[6]

Mass Spectrometry (for the corresponding acyl chloride):

  • Key fragments (m/z): 166, 196, 238[8]

IR Spectroscopy: While a specific IR spectrum for this compound is not readily available, characteristic absorptions for carboxylic acids include a very broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[9] The aromatic C-H stretches would be expected above 3000 cm⁻¹.[9]

This technical guide provides a foundational understanding of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid for professionals in the pharmaceutical sciences. Further research into its specific biological activities and the development of more detailed, publicly available analytical and synthesis protocols would be of significant value to the scientific community.

References

An In-depth Technical Guide to 2-Methylsulfonylthiophene: Discovery, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylsulfonylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the initial characterization of the molecule, including its physicochemical properties and spectroscopic data. A detailed experimental protocol for its synthesis via the oxidation of 2-(methylthio)thiophene is provided. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of thiophene-based compounds.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a methylsulfonyl group to the thiophene ring can significantly modulate its electronic properties, solubility, and potential for biological interactions. This compound, also known as 2-thienyl methyl sulfone, is a key intermediate and a structural motif in various pharmacologically active compounds. This guide focuses on the fundamental aspects of its discovery, synthesis, and initial characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H6O2S2PubChem
Molecular Weight 162.23 g/mol PubChem
IUPAC Name 2-(methylsulfonyl)thiophenePubChem
CAS Number 38695-60-2PubChem[1]
Appearance White to off-white solid(Inferred from typical sulfones)
Melting Point 45-47 °CChemWhat[1]
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.(Inferred from chemical properties)
Computed XLogP3 0.4PubChem[1]
Topological Polar Surface Area 70.8 ŲPubChem[1]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the oxidation of its precursor, 2-(methylthio)thiophene. This reaction is a common and effective method for the formation of sulfones from sulfides.[2]

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Precursor 2-(Methylthio)thiophene Reaction Oxidation Reaction Precursor->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2) Oxidizing_Agent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 2-(methylthio)thiophene

This protocol describes the synthesis of this compound from 2-(methylthio)thiophene using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

  • 2-(Methylthio)thiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)thiophene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (2.2 eq) in DCM. Slowly add the m-CPBA solution to the stirred solution of 2-(methylthio)thiophene at 0 °C over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a white solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR CDCl₃~7.7-7.8dd1HH5
~7.6-7.7dd1HH3
~7.1-7.2dd1HH4
~3.2-3.3s3H-SO₂CH₃
¹³C NMR CDCl₃~140-142CC2
~132-134CHC5
~131-133CHC3
~127-129CHC4
~44-46CH₃-SO₂CH₃

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group and the thiophene ring.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~1320-1290StrongAsymmetric SO₂ stretching
~1150-1120StrongSymmetric SO₂ stretching
~1410MediumC=C stretching (thiophene ring)
~850-800StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI+163.0[M+H]⁺
185.0[M+Na]⁺
EI162.0[M]⁺• (Molecular Ion)
97.0[M-SO₂CH₃]⁺
83.0[C₄H₃S]⁺

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity and associated signaling pathways of this compound. However, the broader class of sulfone-containing compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A potential logical workflow for the initial biological evaluation is presented below.

Biological_Evaluation cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Screening In vitro screening (e.g., cytotoxicity, antimicrobial assays) Hit Identification of Active Compound(s) Screening->Hit Target_ID Target Identification (e.g., affinity chromatography, proteomics) Hit->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_ID->Pathway_Analysis

Caption: Logical workflow for biological evaluation.

Conclusion

This technical guide has summarized the key information regarding the discovery, synthesis, and initial characterization of this compound. The provided experimental protocol for its synthesis offers a reliable method for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for its identification and quality control. While specific biological data for this compound is not yet widely available, its structural features suggest potential for further investigation in drug discovery and development programs. This document provides a solid foundation for researchers to build upon in their exploration of this and related thiophene derivatives.

References

An In-depth Technical Guide on the Reactivity of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsulfonylthiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position profoundly influences the electronic properties of the thiophene ring, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes including its synthesis, nucleophilic aromatic substitution, behavior under metalation conditions, and potential for cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical relationship diagrams are presented to facilitate further exploratory studies and application in drug development and materials science.

Introduction

Thiophene and its derivatives are ubiquitous scaffolds in numerous pharmacologically active compounds and organic materials.[1] The functionalization of the thiophene ring is a key strategy for modulating the biological and physical properties of these molecules. The introduction of a methylsulfonyl group creates a highly polarized aromatic system, making this compound an interesting building block for further chemical modifications. This document outlines the known and predicted reactivity of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding thioether, 2-(methylthio)thiophene. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate being common choices. The extent of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant.[2]

Experimental Protocol: Oxidation of 2-(Methylthio)thiophene

Method: Using meta-Chloroperoxybenzoic Acid (m-CPBA) [2]

  • Dissolve 2-(methylthio)thiophene (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • To synthesize the sulfone, add at least 2.2 equivalents of m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the electron-deficient nature of the thiophene ring.

Behavior under Metalation Conditions

Direct deprotonation (metalation) of the thiophene ring in this compound is challenging. Studies have shown that treatment of 2-(methylsulfonyl)thiophene with strong organolithium bases, such as n-butyllithium, leads to degradation of the compound rather than the expected lithiation at the C5 position. This is in contrast to its isomer, 3-(methylsulfonyl)thiophene, which can be bimetallated. This degradation pathway is a critical consideration for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The methylsulfonyl group is a strong electron-withdrawing group, which activates the thiophene ring for nucleophilic aromatic substitution (SNAr). While specific experimental data for SNAr reactions on this compound itself is limited in the readily available literature, the principles of SNAr on activated heteroaromatics are well-established.[3][4] It is predicted that nucleophiles will attack the C5 position, leading to the displacement of a suitable leaving group if one is present, or potentially addition-elimination of a hydride ion under specific conditions, although the latter is less common. For thiophenes bearing both a sulfonyl activating group and a halogen leaving group, SNAr reactions with nucleophiles like thiols proceed smoothly.[3]

Analogous Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

The following protocol is adapted from a general procedure for the SNAr of heteroaryl halides activated by electron-withdrawing groups.[3] This can serve as a starting point for exploring the reactivity of a hypothetical 5-halo-2-methylsulfonylthiophene.

  • To a solution of the 5-halo-2-methylsulfonylthiophene (1.0 equivalent) in a polar aprotic solvent such as dimethylacetamide (DMAc), add the thiol nucleophile (1.1-1.5 equivalents).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryNucleophileProductPredicted Yield Range
1Thiophenol5-(Phenylthio)-2-methylsulfonylthiopheneGood to Excellent
2Sodium Methoxide5-Methoxy-2-methylsulfonylthiopheneModerate to Good
3Piperidine5-(Piperidin-1-yl)-2-methylsulfonylthiopheneModerate to Good

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of a Hypothetical 5-Halo-2-methylsulfonylthiophene. Yields are hypothetical and based on analogous reactions.

Cross-Coupling Reactions

Aryl sulfones have emerged as viable electrophilic partners in palladium-catalyzed cross-coupling reactions, where the sulfonyl group acts as a leaving group.[5][6] This suggests that this compound could potentially undergo reactions such as Suzuki-Miyaura coupling. The C-S bond cleavage is typically the rate-limiting step and often requires specific bulky, electron-rich phosphine ligands.

Analogous Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Sulfone

The following is a generalized protocol based on the Suzuki-Miyaura coupling of aryl sulfones, which could be adapted for this compound.[5]

  • In a reaction vessel, combine the aryl sulfone (e.g., this compound, 1.0 equivalent), the boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., RuPhos, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

EntryBoronic AcidCatalyst/LigandProductPredicted Yield Range
1Phenylboronic acidPd₂(dba)₃ / RuPhos2-PhenylthiopheneModerate to Good
24-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhos2-(4-Methoxyphenyl)thiopheneModerate to Good
3Thiophene-3-boronic acidPd₂(dba)₃ / RuPhos2,3'-BithiopheneModerate to Good

Table 2: Predicted Suzuki-Miyaura Coupling Reactions of this compound. Yields are hypothetical and based on analogous reactions with other aryl sulfones.

Visualization of Reactivity Pathways

Reactivity_of_this compound Figure 1: Reactivity Pathways start 2-(Methylthio)thiophene product This compound start->product Oxidation (e.g., m-CPBA) degradation Degradation Products product->degradation Strong Base (e.g., n-BuLi) snar_product 5-Substituted-2-methylsulfonylthiophene product->snar_product SNAr (with 5-leaving group) + Nucleophile coupling_product 2-Arylthiophene product->coupling_product Cross-Coupling (e.g., Suzuki) + Boronic Acid, Pd catalyst

Caption: Figure 1: A summary of the primary synthesis and reactivity pathways for this compound.

Conclusion

This compound exhibits a distinct reactivity profile governed by its electron-deficient thiophene ring. While it can be readily synthesized by oxidation, its application in syntheses requiring strong bases is limited due to degradation. The compound is, however, a promising candidate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering avenues for the synthesis of diverse, functionalized thiophene derivatives. The experimental protocols and data presented herein, including those from analogous systems, provide a solid foundation for researchers to explore and exploit the reactivity of this versatile building block in drug discovery and materials science. Further experimental validation of the predicted SNAr and cross-coupling reactions is warranted to fully elucidate the synthetic utility of this compound.

References

Theoretical Insights into the Electronic Landscape of 2-Methylsulfonylthiophene: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, in-depth theoretical study on the electronic structure of 2-Methylsulfonylthiophene is not available in published scientific literature. This guide, therefore, outlines the established computational methodology to perform such an analysis, leveraging data from foundational parent molecules—thiophene and methyl phenyl sulfone—to illustrate the expected electronic characteristics and provide a framework for future research.

This technical whitepaper is intended for researchers, computational chemists, and drug development professionals, providing a comprehensive overview of the theoretical approach to characterizing the electronic structure of this compound. The methodologies, data interpretation, and predictive analyses are based on well-established quantum chemical methods.

Introduction: The Significance of this compound

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, known for their diverse biological activities and valuable electronic properties. The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the thiophene ring is expected to significantly modulate its electronic landscape. The powerful electron-withdrawing nature of the sulfonyl group can alter the molecule's reactivity, intermolecular interactions, and photophysical properties, making it a target of interest for rational drug design and the development of novel organic materials. Understanding its electronic structure is paramount to predicting its behavior and unlocking its potential.

Computational Methodology: A Standard Protocol

The electronic structure of a molecule like this compound can be rigorously investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). This approach provides a robust balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional conformation.

  • Protocol: The geometry of the molecule is optimized without any symmetry constraints. A common and reliable method involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for a molecule with heteroatoms and a sulfonyl group, while polarization functions (d,p) account for the non-spherical nature of electron clouds. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.

  • Protocol: Following geometry optimization, the energies of the HOMO and LUMO are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical stability and reactivity.[3][4] A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting how a molecule will interact with other charged species. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

  • Protocol: The MEP is calculated and visualized on the molecule's van der Waals surface.[5] The color-coding convention typically uses red for electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue for electron-poor (positive potential) regions, which are prone to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions and potential binding sites in a biological context.

Atomic Charge Distribution

Calculating the partial charges on each atom provides insight into the intramolecular charge distribution and the molecule's polarity.

  • Protocol: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry to calculate the atomic charges. NBO analysis is often preferred as it provides a more chemically intuitive picture of charge distribution.

Data Presentation: Illustrative Examples

To provide a quantitative context, the following tables summarize calculated data for thiophene and methyl phenyl sulfone. These values serve as a baseline for predicting the properties of this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterThiophene (B3LYP/6-31G*)Methyl Phenyl Sulfone (Experimental - Crystal)
Bond Lengths (Å)
C=C~1.37C-C (ring avg.): ~1.38
C-C~1.42C-S: ~1.77
C-S~1.71S=O (avg.): ~1.44
C-H~1.08S-C(methyl): ~1.76
**Bond Angles (°) **
C-S-C~92.2C-S-C: ~104.3
S-C=C~111.5O=S=O: ~118.9

Note: Thiophene data is from DFT calculations, while Methyl Phenyl Sulfone data is from experimental X-ray crystallography for comparison. Computational data for methyl phenyl sulfone at a similar level of theory would be used in a direct study.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

ParameterThiophene (B3LYP/cc-pVTZ)[6]Methyl Phenyl Sulfone (Predicted)This compound (Hypothesized)
EHOMO (eV) -8.95 (Exptl. VIE)Lower than Benzene (~ -7 to -8 eV)Lower than Thiophene
ELUMO (eV) ~ -0.5 to 1.0 eVLower than Benzene (~ -1 to 0 eV)Significantly Lower than Thiophene
Energy Gap (ΔE) (eV) ~ 9.0 - 9.5 eVSmaller than BenzeneSmaller than Thiophene
Ionization Potential (I) 8.95 eVHighHigh
Electron Affinity (A) LowHighHigher than Thiophene

Note: VIE = Vertical Ionization Energy. Predicted values are based on the known electronic effects of the sulfonyl group.

Predicted Electronic Structure of this compound

Based on the illustrative data and fundamental chemical principles:

  • Geometry: The thiophene ring is expected to remain largely planar. The C-S bond connecting the sulfonyl group to the ring will be shorter than a typical C-S single bond due to conjugation. The O=S=O angle will be characteristic of a sulfone group, around 119-121°.

  • FMOs: The methylsulfonyl group is a strong electron-withdrawing group. This will significantly lower the energy of both the HOMO and, more dramatically, the LUMO. Consequently, the HOMO-LUMO gap of this compound is predicted to be substantially smaller than that of unsubstituted thiophene, indicating higher reactivity and a potential red-shift in its UV-Vis absorption spectrum.

  • MEP: The MEP will show a highly negative potential (red) around the sulfone oxygen atoms, making them strong hydrogen bond acceptors. The thiophene ring, particularly the hydrogen atoms, will exhibit a more positive potential (blue) compared to unsubstituted thiophene, indicating an increased susceptibility to nucleophilic attack.

  • Charge Distribution: A significant positive partial charge is expected on the sulfur atom of the sulfonyl group and the C2 carbon of the thiophene ring. The oxygen atoms will carry a substantial negative charge. This charge polarization enhances the molecule's dipole moment and influences its solubility and interaction with polar environments.

Mandatory Visualizations

Logical Workflow for Theoretical Calculation

Theoretical_Workflow Computational Workflow for Electronic Structure Analysis A Molecular Structure Input (this compound) B Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Is structure a true minimum? (No imaginary frequencies) C->D Check Frequencies E Single Point Energy Calculation (Optimized Geometry) D->E Yes J Refine Theory Level / Basis Set (If necessary) D->J No F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Atomic Charge Calculation (NBO or Mulliken) E->H I Data Analysis & Interpretation F->I G->I H->I J->B

Caption: Logical workflow for the theoretical analysis of molecular electronic structure.

Conclusion

While direct experimental or computational data on this compound remains to be published, this guide provides a robust and standard framework for its theoretical investigation. By applying established DFT methods, researchers can predict its geometry, reactivity, and electrostatic properties with high confidence. The anticipated electronic features—a reduced HOMO-LUMO gap, significant charge polarization, and distinct electrostatic potential regions—suggest that this compound is a promising candidate for applications where precise electronic tuning is required. This methodological blueprint serves as a call to action for further computational and experimental studies to fully characterize this intriguing molecule.

References

Methodological & Application

2-Methylsulfonylthiophene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Methylsulfonylthiophene has emerged as a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity and stability. Its electron-deficient thiophene ring, activated by the powerful electron-withdrawing methylsulfonyl group, makes it an excellent substrate for a variety of transformations, particularly in the construction of complex heterocyclic systems and biaryl scaffolds. This reactivity profile has positioned this compound as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

The primary applications of this compound in organic synthesis revolve around two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the methylsulfonyl group significantly activates the thiophene ring towards nucleophilic attack. This allows for the displacement of the methylsulfonyl group or other leaving groups on the thiophene ring by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for the synthesis of highly substituted thiophene derivatives, which are prevalent in many biologically active molecules.

  • Cross-Coupling Reactions: While the methylsulfonyl group itself is not a typical leaving group for palladium-catalyzed cross-coupling reactions, the thiophene ring can be readily functionalized with halogens (e.g., bromine) to participate in reactions such as Suzuki-Miyaura and Sonogashira couplings. In these cases, this compound derivatives serve as important precursors to biaryl and aryl-alkynyl structures, which are key pharmacophores in many drug candidates.

The strategic incorporation of the this compound moiety can lead to the synthesis of compounds with diverse biological activities, including kinase inhibitors and fungicides. The sulfonyl group can also act as a key hydrogen bond acceptor, influencing the binding of the final molecule to its biological target.

Key Applications in Drug Discovery and Agrochemicals

Thiophene-containing compounds are integral to numerous pharmaceuticals and agrochemicals. The use of this compound as a building block allows for the efficient synthesis and diversification of these important molecular classes.

  • Kinase Inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents onto the thiophene ring via reactions of this compound is crucial for modulating the potency and selectivity of these inhibitors.

  • Agrochemicals: Substituted thiophenes are also found in a variety of agrochemicals, including fungicides and insecticides. The synthetic versatility of this compound provides a platform for the development of new and effective crop protection agents.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives. These protocols are based on established methodologies for similar compounds and should serve as a starting point for optimization in specific applications.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of a 2-(methylsulfonyl)thiophene derivative with an amine nucleophile. The methylsulfonyl group acts as an excellent leaving group in this SNAr reaction.

Reaction Scheme:

Caption: General workflow for Nucleophilic Aromatic Substitution.

Materials:

  • 2-(Methylsulfonyl)thiophene derivative

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-(methylsulfonyl)thiophene derivative (1.0 eq.).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.

  • Add the amine nucleophile (1.2 - 2.0 eq.) and the base (2.0 eq., if not using excess amine).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for SNAr on Activated Arenes):

While specific data for this compound is limited, the following table provides representative yields for SNAr reactions on similarly activated aromatic systems.

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chloropyridinium saltPiperidine-CH₂Cl₂Room Temp195
4-Fluoro-3-nitro-benzotrifluorideMorpholineK₂CO₃DMF100488
2,4-DinitrochlorobenzeneAnilineEt₃NEtOHReflux292
Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling Thiophene Br-Thiophene-SO2Me Product Ar-Thiophene-SO2Me Thiophene->Product Oxidative Addition BoronicAcid Ar-B(OH)2 BoronicAcid->Product Transmetalation Catalyst Pd Catalyst Base Base Solvent Solvent Heat Heat

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • Bromo-substituted this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the bromo-substituted this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for Suzuki Coupling of Thiophene Derivatives):

The following table presents typical yields for Suzuki-Miyaura reactions of various bromothiophene derivatives.

Bromothiophene DerivativeArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
2-Bromothiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801295
2-Bromo-5-formylthiophenePhenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)Dioxane/H₂O100485
3-BromothiopheneNaphthalene-1-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene1101691
Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a bromo-substituted this compound with a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling Thiophene Br-Thiophene-SO2Me Product R-C≡C-Thiophene-SO2Me Thiophene->Product Oxidative Addition Alkyne R-C≡CH Alkyne->Product Transmetalation Pd_Catalyst Pd Catalyst Cu_Catalyst Cu(I) Catalyst Base Base Solvent Solvent

Applications of 2-Methylsulfonylthiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylsulfonylthiophene scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its utility as a versatile building block in the design of targeted therapeutic agents. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the physicochemical properties of the thiophene ring, enhancing its potential for specific interactions with biological targets. This document provides a detailed overview of the applications of this compound derivatives, focusing on their roles as kinase inhibitors and anti-inflammatory agents, complete with experimental protocols and pathway diagrams.

Kinase Inhibition for Cancer Therapy

Derivatives of thiophene bearing a sulfonyl group have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The this compound moiety can serve as a key structural element in designing selective and potent kinase inhibitors.

PI3K/mTOR Dual Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy. Thiophene-based compounds have been successfully developed as dual inhibitors of PI3K and mTOR.

A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have demonstrated potent inhibitory activity against both PI3Kα and mTOR. One of the most promising compounds from this series, 13g , exhibited excellent anti-tumor potency against A549, MCF-7, and Hela cell lines with IC50 values of 0.20 ± 0.05 µM, 1.25 ± 0.11 µM, and 1.03 ± 0.24 µM, respectively[1]. Notably, compound 13g was identified as a potent PI3Kα/mTOR dual inhibitor, with an IC50 value of 48 nM for mTOR, representing a significant improvement over existing inhibitors[1].

Another study on thiophenyl-triazine derivatives identified compound Y-2 as a potent PI3K/mTOR dual inhibitor with IC50 values of 171.4 nM for PI3K and 10.2 nM for mTOR[2]. This compound's inhibitory effect on mTOR was found to be 52 times greater than the reference drug GDC-0941[2].

Quantitative Data: PI3K/mTOR Inhibition

CompoundTargetIC50 (nM)Cell Line(s)Reference
13g PI3Kα525A549, MCF-7, Hela[1]
mTOR48
Y-2 PI3K171.4-[2]
mTOR10.2

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-Thiophenyl-Triazine Derivatives (e.g., 13g, Y-2) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Compound 14d from a series of novel thiophene-3-carboxamide derivatives demonstrated excellent anti-proliferative activity against multiple cancer cell lines and potent VEGFR-2 inhibition with an IC50 value of 191.1 nM[3].

Quantitative Data: VEGFR-2 Inhibition

CompoundTargetIC50 (nM)Reference
14d VEGFR-2191.1[3]

Signaling Pathway: VEGFR-2

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Thiophene-3-carboxamide Derivative (14d) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Anti-Inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. Thiophene derivatives, including those with sulfonyl functionalities, have shown significant promise as anti-inflammatory agents.

A series of 2,3-diarylthiophenes were synthesized and evaluated for their anti-inflammatory properties. Among them, 2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)thiophene exhibited potent activity in a rat adjuvant arthritis model[4]. This demonstrates the potential of the methylsulfonylphenyl thiophene scaffold in the development of novel anti-inflammatory drugs.

Experimental Protocols

General Synthesis of a this compound Derivative

This protocol provides a general method for the synthesis of a this compound derivative, adapted from the synthesis of related sulfonylthiophenes. The synthesis involves the preparation of a thiophenesulfonyl chloride intermediate followed by reaction with a suitable nucleophile and subsequent oxidation.

Workflow: Synthesis of a this compound Derivative

synthesis_workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Oxidation to Sulfone Thiophene Thiophene Derivative ThiopheneSulfonylChloride 2-Thiophenesulfonyl Chloride Thiophene->ThiopheneSulfonylChloride Sulfonylation ChlorosulfonicAcid Chlorosulfonic Acid Sulfonamide 2-Thiophenesulfonamide ThiopheneSulfonylChloride->Sulfonamide Nucleophilic Substitution Amine Amine (R-NH2) Methylsulfonylthiophene This compound Derivative Sulfonamide->Methylsulfonylthiophene Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA)

Caption: General synthetic workflow for a this compound derivative.

Protocol:

Step 1: Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (A Thiophene Sulfonyl Chloride Intermediate)

  • To a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (10 mmol) in trifluoroacetic acid (20 mL), add sulfuric acid (98%, 5 mL).

  • Cool the reaction mixture to 0°C.

  • Add N-chlorosuccinimide (15 mmol) in portions over 20 minutes.

  • Stir the mixture for an additional hour at 0°C, then warm to room temperature and stir for 20 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the title compound[4].

Step 2: General Procedure for Sulfonamide Formation

  • Dissolve the thiophenesulfonyl chloride intermediate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of copper sulfate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Oxidation to the Methylsulfone

  • Dissolve the synthesized sulfonamide (1 equivalent) in a suitable solvent like dichloromethane.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2-3 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final this compound derivative by column chromatography or recrystallization.

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, such as Akt or ERK.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its unique electronic properties and synthetic tractability allow for the development of potent and selective inhibitors of key biological targets. The examples provided herein highlight its successful application in the design of kinase inhibitors for cancer therapy and its potential in the development of novel anti-inflammatory agents. The detailed protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this promising scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-methylsulfonylthiophene as a versatile building block in the synthesis of bioactive molecules. The electron-withdrawing nature of the methylsulfonyl group activates the thiophene ring, making it amenable to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential therapeutic applications in areas such as oncology and inflammation.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a methylsulfonyl group at the 2-position of the thiophene ring significantly influences its electronic properties, enhancing its utility as a synthetic intermediate. The strong electron-withdrawing capacity of the sulfonyl group facilitates nucleophilic aromatic substitution reactions, a key strategy for constructing complex molecular architectures.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its reactivity as an electrophile in SNAr reactions. The methylsulfonyl group can act as an efficient leaving group when treated with suitable nucleophiles, such as amines and thiols. This allows for the straightforward introduction of various nitrogen- and sulfur-containing moieties, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

A theoretical study on the nucleophilic aromatic substitution of substituted thiophenes has confirmed that the methylsulfonyl group (SO2CH3) activates the thiophene ring for nucleophilic attack.[1] This computational analysis provides a strong foundation for the feasibility of employing this compound in SNAr-based synthetic strategies.[1]

Synthesis of a Kinase Inhibitor Intermediate

A practical application of this compound is in the synthesis of intermediates for kinase inhibitors. The following workflow illustrates a typical SNAr reaction to produce a 2-aminothiophene derivative, a common core structure in many kinase inhibitors.

G cluster_workflow Experimental Workflow: SNAr of this compound Start Start Reactants This compound + Primary/Secondary Amine Start->Reactants 1. Combine Reaction_Conditions Solvent (e.g., DMSO, DMF) Base (e.g., K2CO3, Et3N) Heat (optional) Reactants->Reaction_Conditions 2. Add & Stir Workup Aqueous Workup Extraction with Organic Solvent Reaction_Conditions->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Isolate Product 2-Aminothiophene Derivative Purification->Product 5. Characterize

Caption: General workflow for the synthesis of 2-aminothiophene derivatives via SNAr.

Experimental Protocol: Synthesis of a 2-(Arylamino)thiophene Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to dissolve the reactants.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylamino)thiophene derivative.

Application in the Synthesis of Anti-Inflammatory Agents

While direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related scaffold, 2,3-diarylthiophene bearing a 4-(methylsulfonyl)phenyl group, has shown significant anti-inflammatory activity. One such compound, 2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)thiophene, demonstrated potent activity in a rat adjuvant arthritis model. This highlights the importance of the methylsulfonylphenyl-thiophene motif in the development of novel anti-inflammatory drugs.

Biological Activity of a Thiophene Derivative with a Methylsulfonylphenyl Group

The following table summarizes the in vivo anti-inflammatory activity of a key compound.

Compound IDAnimal ModelEfficacy
2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)thiopheneRat Adjuvant ArthritisPotent inhibitory activity

Signaling Pathways

Molecules synthesized from this compound derivatives, particularly kinase inhibitors, can modulate various signaling pathways implicated in diseases like cancer. The 2-aminothiophene scaffold is a common feature in inhibitors that target the ATP-binding site of kinases, thereby blocking downstream signaling cascades that control cell growth, proliferation, and survival.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Kinase_Inhibitor 2-Aminothiophene Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by a 2-aminothiophene derivative.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of bioactive molecules. Its utility in nucleophilic aromatic substitution reactions provides a reliable method for the introduction of key functional groups found in many pharmacologically active compounds. The examples and protocols provided herein serve as a foundation for researchers to explore the potential of this versatile thiophene derivative in drug discovery and development. Further exploration of its reactivity in other coupling reactions and the synthesis of a broader range of bioactive molecules is a promising area for future research.

References

2-Methylsulfonylthiophene Derivatives: Applications and Protocols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2-methylsulfonylthiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. The methylsulfonyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the thiophene ring, enhancing its potential for interaction with various biological targets. This document provides an overview of the applications of this compound derivatives in drug discovery, with a focus on their roles as anticancer and anti-inflammatory agents.

Anticancer Applications: Targeting VEGFR-2

Mechanism of Action: this compound derivatives are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2. This binding event prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1]

Anti-inflammatory Applications: Targeting COX-2

Cyclooxygenase-2 (COX-2) is an enzyme that is primarily responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The methylsulfonylphenyl group is a known pharmacophore in several selective COX-2 inhibitors.[6] The structural similarity of this compound to these inhibitors suggests its potential as a selective COX-2 inhibitor. For example, compounds possessing a SO2Me pharmacophore have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range.[6]

Mechanism of Action: this compound derivatives are expected to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[5]

Quantitative Data

The following table summarizes the inhibitory activities of selected compounds structurally related to this compound derivatives against their respective targets.

Compound Class/Reference CompoundTargetIC50 (µM)Selectivity Index (SI)
2,3-diaryl-1,3-thiazolidine-4-one derivative[6]COX-20.06405
2-aryl, 3-benzyl-1,3-oxazolidin-4-one derivative[6]COX-20.21>476
COX-2-IN-2[7]COX-20.24>416 (no COX-1 inhibition at 100 µM)
Piperazinylquinoxaline derivative[3]VEGFR-20.19-
Isatin–thiazolidinone derivative[2]VEGFR-20.069-
Benzo[g]quinazolin derivative[4]VEGFR-20.64-

Experimental Protocols

Synthesis of this compound Derivatives

A general and adaptable method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This protocol can be modified to introduce the methylsulfonyl group at the desired position.

Protocol: Modified Gewald Synthesis of a 2-Amino-5-methylsulfonylthiophene Derivative

Materials:

  • A ketone or aldehyde with an adjacent methylsulfonyl group

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine, or sodium hydroxide)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the base (0.1-0.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Biological Assays

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant Human VEGFR-2

  • Kinase substrate (e.g., Poly (Glu,Tyr) 4:1)

  • Kinase buffer

  • ATP solution

  • This compound test compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White 96-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

  • Assay Plate Setup:

    • Add the master mix to all wells of a 96-well plate.

    • Add the diluted test compound to the 'Test Inhibitor' wells.

    • Add kinase buffer with DMSO to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add kinase buffer to the 'Blank' wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model.

Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • This compound test compound

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well white opaque plate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Add the diluted test compound or assay buffer (for enzyme control) to the appropriate wells.

    • Add the positive control inhibitor to its designated wells.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation:

    • Add the reaction mix to all wells.

    • Add the reconstituted COX-2 enzyme to all wells except the blank.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the slope of the linear range of the kinetic plot for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Methylsulfonylthiophene 2-Methylsulfonyl- thiophene Derivative Methylsulfonylthiophene->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

COX2_Inhibition_Workflow Start Start CompoundPrep Prepare this compound Derivative Dilutions Start->CompoundPrep PlateSetup Add Compound, Controls, and Reaction Mix to Plate CompoundPrep->PlateSetup EnzymeAdd Add COX-2 Enzyme PlateSetup->EnzymeAdd Incubate1 Incubate at 37°C EnzymeAdd->Incubate1 SubstrateAdd Add Arachidonic Acid (Substrate) Incubate1->SubstrateAdd Measure Measure Fluorescence (Kinetic Read) SubstrateAdd->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

ADME/Pharmacokinetics Profile

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data for this compound derivatives are limited, in silico predictions can provide valuable insights. Generally, thiophene-containing compounds exhibit good drug-like properties. The introduction of a methylsulfonyl group can influence lipophilicity, solubility, and metabolic stability. It is anticipated that these derivatives would have adequate oral bioavailability and metabolic stability to be considered as potential drug candidates.[8] Further in vitro and in vivo studies are necessary to fully characterize their pharmacokinetic profiles.

References

Pharmacological Evaluation of 2-Methylsulfonylthiophene Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological evaluation of 2-methylsulfonylthiophene analogs. It includes detailed application notes, experimental protocols for key assays, and data presentation guidelines to facilitate research and development in this area. While specific quantitative data for a broad range of this compound analogs is not extensively available in publicly accessible literature, the methodologies and potential biological activities outlined herein are based on established protocols for structurally related thiophene derivatives.

Introduction

Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and cardiovascular effects. The introduction of a methylsulfonyl group at the 2-position of the thiophene ring can significantly modulate the physicochemical properties and biological activity of the parent scaffold. This document focuses on the systematic evaluation of such analogs.

Data Presentation

To facilitate the comparison of pharmacological data, it is recommended that all quantitative results be summarized in clearly structured tables.

Table 1: Anticancer Activity of Thiophene Analogs (Example)

Compound ID Cancer Cell Line Assay Type IC50 (µM) Reference
Thiophene Analog 1 A549 (Lung) MTT >100 [1]
Thiophene Analog 2 HepG2 (Liver) MTT 3.77 ± 0.17 [2]
Thiophene Analog 3 PC-3 (Prostate) MTT 3.12 [2]

| Adriamycin (Control) | A549 (Lung) | MTT | <10 |[1] |

Table 2: Antioxidant Activity of Thiophene Analogs (Example)

Compound ID Assay Type IC50 (µg/mL) Reference
Thiophene Analog A DPPH Scavenging 39.90
Thiophene Analog B FRAP 1280.70

| Ascorbic Acid (Control) | DPPH Scavenging | - | |

Table 3: Antimicrobial Activity of Thiophene Analogs (Example)

Compound ID Microorganism MIC (µg/mL) Reference
Sulfonamide Derivative I S. aureus 32 - 512 [3]
Sulfonamide Derivative II S. aureus 32 - 512 [3]

| Sulfonamide Derivative III | S. aureus | 32 - 512 |[3] |

Table 4: Inotropic Activity of Related Compounds (Example)

Compound Preparation Effect EC50 Reference
Carbachol Papillary Muscle Positive Inotropic 32 µM [4]
Methacholine Papillary Muscle Positive Inotropic 35 µM [4]

| Acetylcholine | Papillary Muscle | Positive Inotropic | 46 µM |[4] |

Experimental Protocols

Anticancer Activity Evaluation

The U.S. National Cancer Institute (NCI) offers a 60-human tumor cell line screen to identify and characterize novel anticancer agents. The protocol involves an initial single high-dose screening, followed by a 5-dose assay for active compounds.[5]

Protocol:

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[5]

  • Compound Addition: Test compounds are added at a single high concentration (e.g., 10⁻⁵ M) for the initial screen, or at five 10-fold dilutions for the 5-dose assay.

  • Incubation: Plates are incubated for an additional 48 hours.

  • Staining: The assay is terminated by staining with sulforhodamine B (SRB), a protein stain.

  • Data Analysis: Absorbance is read at 515 nm.[5] The percentage of growth is calculated relative to control wells. For the 5-dose assay, GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values are determined.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound analogs for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the this compound analogs in methanol.

  • Reaction: Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[8]

Antimicrobial Activity Evaluation (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Inotropic Activity Evaluation

This ex vivo method directly assesses the effect of compounds on the contractility of cardiac muscle.

Protocol:

  • Tissue Preparation: Isolate papillary muscles from the ventricle of a suitable animal model (e.g., rat, guinea pig).

  • Mounting: Mount the muscle strip in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Stimulation: Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz).

  • Compound Addition: After a stabilization period, add increasing concentrations of the this compound analogs to the bath.

  • Measurement: Record the changes in the force of contraction.

  • Data Analysis: Determine the concentration-response curve and calculate the EC50 value for the positive inotropic effect.[4]

This cell-based assay measures changes in intracellular calcium concentration, a key event in muscle contraction.

Protocol:

  • Cell Culture: Culture primary cardiomyocytes or a suitable cardiomyocyte cell line.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Apply the this compound analogs to the cells.

  • Fluorescence Measurement: Use a fluorescence microscope or plate reader to measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

  • Data Analysis: Analyze the amplitude and kinetics of the calcium transients to assess the inotropic effect.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt Signaling Pathway

Several thiophene derivatives have been shown to exert their anticancer effects through the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[2][10][11] The methylsulfonyl group may enhance this activity.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Analog 2-Methylsulfonyl- thiophene Analog Analog->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound analogs.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the initial pharmacological evaluation of new chemical entities.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Analogs PrimaryScreening Primary Screening (e.g., Single-dose NCI-60) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Assays (IC50/EC50 Determination) HitIdentification->DoseResponse MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

Application Notes and Protocols for the Suzuki Coupling of 2-Methylsulfonylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-methylsulfonylthiophene derivatives. The methylsulfonyl group acts as a leaving group in this palladium-catalyzed carbon-carbon bond-forming reaction, which is a valuable transformation in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used reaction due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[1][2] This protocol is designed to serve as a robust starting point for researchers working with this compound substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or sulfonate in the presence of a palladium catalyst and a base. In the case of this compound derivatives, the methylsulfonyl group serves as the leaving group, which is displaced by the organic group from the organoboron reagent. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the thiophene-sulfonyl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.

Key Experimental Parameters

The success of the Suzuki coupling of this compound derivatives is highly dependent on the careful selection of several key experimental parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and good selectivity.[3] Catalyst systems based on palladium(II) precursors like Pd(OAc)₂ or preformed palladium(0) complexes such as Pd(PPh₃)₄ are commonly used.[3][4] The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[3] For challenging couplings, specialized catalysts and ligands may be required.

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[1] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[5] The strength and nature of the base should be optimized for the specific substrates being used.

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst and should be stable under the reaction conditions. A mixture of an organic solvent and water is often employed, as water can play a beneficial role in the reaction.[6][7] Common organic solvents include toluene, dioxane, and dimethylformamide (DMF).[4][6]

  • Boronic Acid/Ester: A wide variety of aryl- and heteroarylboronic acids and their corresponding boronate esters can be used as coupling partners. Boronic acids bearing both electron-donating and electron-withdrawing groups are generally well-tolerated.[8]

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. Temperatures typically range from room temperature to refluxing conditions, depending on the reactivity of the substrates and the catalyst system employed.[6][9]

Experimental Protocol: General Procedure for the Suzuki Coupling of a this compound Derivative with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1:1 mixture of toluene/ethanol/water or a 4:1 mixture of dioxane/water) to the flask. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki couplings of related thiophene derivatives, which can serve as a guide for optimizing the reaction of 2-methylsulfonylthiophenes.

EntryThiophene SubstrateBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O80>90
22,5-DibromothiopheneArylboronic acid (1.1)Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane10070-95
3Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O10075

This table is a compilation of representative data from the literature and should be used as a reference for optimization.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B R1-X (this compound) C R1-Pd(II)-X(L_n) Intermediate B->C D Transmetalation C->D R2-B(OR)2 (Arylboronic acid) + Base E R1-Pd(II)-R2(L_n) Intermediate D->E F Reductive Elimination E->F F->A R1-R2 (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base B Add Solvent A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Product (NMR, MS) I->J

References

Application Notes and Protocols: 2-Methylsulfonylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsulfonylthiophene is a substituted thiophene monomer that holds significant promise in the field of materials science. The presence of the electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the 2-position of the thiophene ring significantly modifies the electronic properties of the monomer and its corresponding polymer, poly(this compound). This alteration of the electron density in the thiophene ring makes it a valuable building block for the synthesis of novel organic electronic materials. Potential applications are emerging in areas such as organic field-effect transistors (OFETs), electrochromic devices, and sensors. While its direct application in drug delivery systems is less documented, the functionalizability of the thiophene backbone opens avenues for future exploration in this area.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and characterization of polymeric materials.

Application Notes

Organic Electronics

The primary application of this compound in materials science lies in the development of organic semiconductors. The methylsulfonyl group influences the polymer's frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection and transport in electronic devices.

  • Organic Field-Effect Transistors (OFETs): Poly(this compound) is a candidate for the active layer in p-type OFETs.[1] The electron-withdrawing nature of the sulfonyl group can enhance the oxidative stability of the polymer, a crucial factor for the long-term performance of OFETs. The performance of such devices is evaluated by parameters like carrier mobility, on/off current ratio, and threshold voltage.[1] While specific data for poly(this compound) is not widely available, analogous polythiophene derivatives have shown mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs.

  • Electrochromic Materials: Polymers derived from this compound are expected to exhibit electrochromic properties, changing color upon the application of an electrical potential. This behavior is due to the generation of charge carriers (polarons and bipolarons) along the conjugated polymer backbone, which alters the material's absorption spectrum. This property is valuable for applications such as smart windows, displays, and sensors.

Polymer Synthesis

This compound can be polymerized through various methods, with oxidative chemical polymerization being a common and accessible technique. The choice of polymerization method will influence the resulting polymer's properties, such as molecular weight, regioregularity, and ultimately, its performance in a device.

Quantitative Data Summary

The following table summarizes typical properties of polythiophene derivatives analogous to poly(this compound). This data is provided for comparative purposes to guide researchers in their material design and characterization.

PropertyTypical Value Range for Polythiophene DerivativesCharacterization Technique
Molecular Weight (Mₙ) 10 - 100 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
Decomposition Temperature (TGA, 5% weight loss) 300 - 400 °CThermogravimetric Analysis (TGA)
UV-Vis Absorption (λₘₐₓ in solution) 400 - 550 nmUV-Vis Spectroscopy
Electrochemical Band Gap 1.5 - 2.2 eVCyclic Voltammetry (CV)
Hole Mobility (in OFETs) 10⁻³ - 10⁻¹ cm²/VsOFET Characterization

Experimental Protocols

Protocol 1: Oxidative Chemical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent. This is a widely used method for the polymerization of thiophene and its derivatives.[2]

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for precipitation and washing)

  • Ammonia solution (for de-doping)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in anhydrous chloroform in the three-neck flask under an inert atmosphere (e.g., 0.1 M concentration).

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (typically a 4:1 molar ratio of FeCl₃ to monomer).

  • Polymerization Reaction: Cool the monomer solution in an ice bath. Slowly add the FeCl₃ solution to the monomer solution dropwise using the dropping funnel over a period of 30-60 minutes with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature under an inert atmosphere with continuous stirring.

  • Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filtration and Washing: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer powder extensively with methanol to remove unreacted monomer and residual oxidant.

  • De-doping (Optional but Recommended): To obtain the neutral form of the polymer, stir the polymer powder in a dilute ammonia solution for several hours. This process removes the chloride counter-ions from the polymer backbone.

  • Final Washing: Wash the de-doped polymer with methanol and then with water until the filtrate is neutral.

  • Drying: Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the key techniques for characterizing the synthesized polymer.

1. Structural Characterization (FTIR and ¹H NMR):

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the polymerization and identify characteristic functional groups.

    • Sample Preparation: Prepare a KBr pellet of the dried polymer powder or cast a thin film on a suitable substrate.

    • Analysis: Look for the disappearance of the C-H stretching vibration of the α-hydrogens of the thiophene ring (around 3100 cm⁻¹) and the appearance of characteristic peaks for the sulfonyl group (around 1320 and 1150 cm⁻¹).[3]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Objective: To further confirm the polymer structure.

    • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note that the solubility of polythiophenes can be limited.

    • Analysis: The spectrum of the polymer will show broad peaks corresponding to the protons on the thiophene ring and the methyl group of the sulfonyl moiety. The disappearance or significant shift of the signals from the α-protons of the monomer indicates successful polymerization.

2. Morphological Characterization (SEM):

  • Scanning Electron Microscopy (SEM):

    • Objective: To investigate the surface morphology and microstructure of the polymer.

    • Sample Preparation: Mount the polymer powder on a sample holder using conductive carbon tape and sputter-coat with a thin layer of a conductive material (e.g., gold or palladium).

    • Analysis: SEM images can reveal the particle size, shape, and aggregation of the synthesized polymer.[4][5]

3. Thermal Stability Analysis (TGA):

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the thermal stability of the polymer.

    • Procedure: Heat a small amount of the polymer sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) with a constant heating rate (e.g., 10 °C/min).

    • Analysis: The TGA curve will show the weight loss of the polymer as a function of temperature, allowing for the determination of the decomposition temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Monomer This compound Reaction Polymerization Monomer->Reaction Solvent Anhydrous Chloroform Solvent->Reaction Oxidant Anhydrous FeCl3 Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Dedoping De-doping (Ammonia) Filtration->Dedoping Drying Vacuum Drying Dedoping->Drying Characterization Characterization (FTIR, NMR, SEM, TGA) Drying->Characterization

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

logical_relationship cluster_structure Molecular Structure cluster_properties Material Properties cluster_applications Potential Applications Monomer This compound (-SO2CH3 group) Electronic Modified Electronic Properties (Electron Withdrawing) Monomer->Electronic Polymer Poly(this compound) Electronic->Polymer OFET Organic Field-Effect Transistors (OFETs) Polymer->OFET Electrochromics Electrochromic Devices Polymer->Electrochromics Sensors Sensors Polymer->Sensors

Caption: Relationship between molecular structure, properties, and applications of this compound.

References

2-Methylsulfonylthiophene Derivatives as Intermediates in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds widely utilized as key building blocks in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. Their unique structural and electronic properties contribute to the biological activity of the final products. While the direct application of 2-methylsulfonylthiophene as a starting material in major agrochemical synthesis is not extensively documented in publicly available literature, the synthesis of potent agrochemicals often involves structurally related thiophene sulfonyl derivatives.

This document provides detailed application notes and protocols for the synthesis of a prominent agrochemical, the sulfonylurea herbicide Thifensulfuron-methyl. The synthesis proceeds through a key intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which is synthesized from methyl 2-thiophenecarboxylate. This pathway highlights the importance of thiophene-based sulfonyl compounds in the agrochemical industry.

Application Notes

1. Synthesis of Thifensulfuron-methyl: A Sulfonylurea Herbicide

Thifensulfuron-methyl is a selective post-emergence herbicide used for the control of broadleaf weeds in crops such as cereals and soybeans.[1] The synthesis involves the coupling of a substituted thiophene sulfonamide with a triazine amine. The key thiophene intermediate is methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.[2]

Key Intermediates and their Significance:

  • Methyl 2-thiophenecarboxylate: A commercially available starting material for the synthesis of the key thiophene sulfonamide intermediate.

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A crucial intermediate formed by the chlorosulfonylation of methyl 2-thiophenecarboxylate. The highly reactive chlorosulfonyl group allows for the introduction of the sulfonamide functionality.[3]

  • Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate: The direct precursor to the thiophene portion of Thifensulfuron-methyl, formed by the reaction of the chlorosulfonyl intermediate with methyl carbamate.

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine: The heterocyclic amine component that couples with the thiophene sulfonamide to form the final sulfonylurea linkage.

Chemical Structures:

Compound NameStructure
This compoundthis compound
Thifensulfuron-methylThifensulfuron-methyl
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateMethyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylateMethyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate
2-amino-4-methoxy-6-methyl-1,3,5-triazine2-amino-4-methoxy-6-methyl-1,3,5-triazine

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This protocol describes the chlorosulfonylation of methyl 2-thiophenecarboxylate.

Materials:

  • Methyl 2-thiophenecarboxylate

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser with a gas outlet, place methyl 2-thiophenecarboxylate.

  • Cool the flask in an ice-water bath.

  • Slowly add an excess of chlorosulfonic acid to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure or by crystallization.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 2-thiophenecarboxylate142.181.0-
Chlorosulfonic acid116.52Excess-
Thionyl chloride118.97Excess-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate240.68-70-85

Protocol 2: Synthesis of Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate

This protocol details the formation of the sulfonamide intermediate.

Materials:

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

  • Methyl carbamate

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in anhydrous dichloromethane in a round-bottom flask.

  • Add methyl carbamate to the solution.

  • Cool the mixture in an ice bath and slowly add anhydrous pyridine with stirring.

  • Allow the reaction to proceed at room temperature for 16-24 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate240.681.0-
Methyl carbamate75.071.1-
Pyridine79.101.2-
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate293.32-80-90

Protocol 3: Synthesis of Thifensulfuron-methyl

This protocol outlines the final coupling step to produce the herbicide.

Materials:

  • Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in anhydrous acetonitrile, add methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.

  • Add DBU to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol) to yield Thifensulfuron-methyl.[2]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate293.321.0-
2-amino-4-methoxy-6-methyl-1,3,5-triazine139.151.0-
DBU152.241.1-
Thifensulfuron-methyl387.40-75-85

Visualizations

Synthesis_Pathway A Methyl 2-thiophenecarboxylate B Methyl 3-(chlorosulfonyl) thiophene-2-carboxylate A->B ClSO3H, SOCl2 C Methyl 3-(N-(methoxycarbonyl)sulfamoyl) thiophene-2-carboxylate B->C Methyl carbamate, Pyridine D Thifensulfuron-methyl C->D DBU E 2-amino-4-methoxy-6-methyl- 1,3,5-triazine E->D

Caption: Synthetic pathway for Thifensulfuron-methyl.

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Sulfonylurea Formation start1 Mix Methyl 2-thiophenecarboxylate with Chlorosulfonic acid react1 Add Thionyl chloride and Reflux start1->react1 workup1 Quench with ice, Extract with DCM react1->workup1 purify1 Purify by distillation/crystallization workup1->purify1 product1 Methyl 3-(chlorosulfonyl) thiophene-2-carboxylate purify1->product1 start2 Dissolve chlorosulfonyl intermediate and add Methyl carbamate product1->start2 react2 Add Pyridine and stir start2->react2 workup2 Wash with acid, water, brine react2->workup2 purify2 Recrystallize workup2->purify2 product2 Methyl 3-(N-(methoxycarbonyl)sulfamoyl) thiophene-2-carboxylate purify2->product2 start3 Mix sulfonamide intermediate with triazine amine product2->start3 react3 Add DBU and Reflux start3->react3 workup3 Remove solvent react3->workup3 purify3 Purify by chromatography/recrystallization workup3->purify3 product3 Thifensulfuron-methyl purify3->product3

Caption: Experimental workflow for Thifensulfuron-methyl synthesis.

References

Application Notes and Protocols for In Vitro Biological Assays Using 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific in vitro biological assay data or detailed protocols for the compound 2-Methylsulfonylthiophene. The following application notes and protocols are based on the biological activities observed for structurally related compounds, such as other thiophene derivatives and methyl sulfones. These protocols provide a framework for the potential screening and characterization of this compound's biological effects. All data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

Potential Signaling Pathways of Interest

Based on the activities of related compounds, this compound may modulate key signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, a central regulator of inflammatory responses.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB IkB->IkB_NFkB Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome targeted for NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates to Ub_Proteasome->NFkB releases DNA DNA (κB sites) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces MTT_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with This compound B->C D Incubate (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance at 570 nm G->H Apoptosis_Workflow A Seed Cells B Treat with This compound A->B C Incubate to Induce Apoptosis B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate (1-2h) D->E F Measure Luminescence E->F

Application Notes and Protocols for High-Throughput Screening of 2-Methylsulfonylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the high-throughput screening (HTS) of 2-methylsulfonylthiophene derivatives. Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives incorporating a methylsulfonyl group are being explored for their potential as inhibitors of various enzymes and cellular processes. These notes offer detailed protocols for biochemical and cell-based assays, present quantitative data for representative compounds, and include visualizations of relevant signaling pathways and experimental workflows to facilitate the discovery of novel therapeutic agents.

Biological Context and Therapeutic Potential

Thiophene derivatives have been identified as promising scaffolds for the development of potent inhibitors against a range of biological targets. The incorporation of a methylsulfonyl group can modulate the physicochemical properties of the parent molecule, potentially enhancing its bioactivity and selectivity. Published research has highlighted the activity of thiophene derivatives against several target classes, including:

  • Protein Kinases: Inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial in oncology.[1][2] this compound derivatives, as part of larger chemical scaffolds, are being investigated for their potential to modulate the activity of these enzymes, which are often dysregulated in cancer.

  • Enzymes in Neurodegenerative Diseases: Acetylcholinesterase (AChE) is a key target in the treatment of Alzheimer's disease. Certain thiophene derivatives have demonstrated potent inhibitory activity against AChE.[3][4]

  • Antiproliferative Agents: Various thiophene derivatives have exhibited significant antiproliferative effects against a range of human cancer cell lines, suggesting their potential as novel anticancer agents.[5][6]

  • Antimicrobial and Antiviral Agents: The thiophene scaffold is also a component of molecules with demonstrated antibacterial, antifungal, and antiviral properties.[7][8][9]

High-Throughput Screening Strategies

A successful HTS campaign for this compound derivatives requires a carefully designed screening cascade. This typically involves a primary biochemical screen to identify initial "hits" followed by secondary cell-based assays to confirm activity and assess cellular effects.

Biochemical Assays

Biochemical assays provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[10]

A common approach for screening kinase inhibitors is to measure the production of ADP, a universal product of kinase-catalyzed phosphorylation.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a luminescent ADP detection assay that can be used to screen for inhibitors of a wide range of kinases.

Materials:

  • Purified recombinant kinase (e.g., FLT3, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • This compound derivative library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 25 nL of each this compound derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., no inhibitor, known potent inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Data Analysis:

The percentage of inhibition is calculated for each compound. IC50 values are determined for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of hits from primary screens in a more physiologically relevant context.[5] These assays can provide insights into a compound's cell permeability, cytotoxicity, and mechanism of action.

This assay is used to determine the effect of this compound derivatives on the proliferation of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

  • Human cancer cell lines (e.g., HeLa, PANC-1)[5]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Quantitative Data

The following tables summarize the biological activities of representative thiophene derivatives from published studies. It is important to note that these are examples to illustrate the potential of this class of compounds and are not exclusively this compound derivatives but are structurally related.

Table 1: Kinase Inhibitory Activity of Thiophene Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
5o FLT32.5Biochemical[1]
14d VEGFR-2191.1Biochemical[2]

Table 2: Acetylcholinesterase Inhibitory Activity of Thiophene Derivatives

Compound ID% Inhibition (at a given concentration)Reference Compound (% Inhibition)Assay TypeReference
IIId 60%Donepezil (40%)Ellman's Method[3][4]

Table 3: Antiproliferative Activity of Thiophene Derivatives

Compound IDCell LineIC50 (µM)Assay TypeReference
6CN14 HeLa< 5MTT Assay[5]
7CN09 PANC-1< 5MTT Assay[5]

Visualization of Pathways and Workflows

Signaling Pathway

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FLT3) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Proliferation Promotes Inhibitor 2-Methylsulfonyl- thiophene Derivative Inhibitor->RTK Inhibits

Caption: A simplified receptor tyrosine kinase signaling pathway.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screen (Biochemical) cluster_secondary Secondary Screen (Cell-Based) Compound_Library This compound Derivative Library Primary_Assay Biochemical Assay (e.g., Kinase Activity) Compound_Library->Primary_Assay Primary_Data Data Analysis (% Inhibition) Primary_Assay->Primary_Data Hits Identify 'Hits' Primary_Data->Hits Dose_Response Dose-Response Curves Hits->Dose_Response Active Compounds Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Hits->Cell_Based_Assay IC50 Determine IC50 Values Dose_Response->IC50 IC50->Cell_Based_Assay Validated_Hits Validated Hits Cell_Based_Assay->Validated_Hits

Caption: A general workflow for high-throughput screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Oxidation of 2-(Methylthio)thiophene to the Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 2-(methylthio)thiophene to 2-(methylsulfonyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you might encounter during the oxidation of 2-(methylthio)thiophene.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a significant amount of unreacted 2-(methylthio)thiophene after the expected reaction time. What are the possible causes and solutions?

Possible Causes and Solutions:

  • Inactive Oxidizing Agent:

    • Cause: Oxidizing agents like hydrogen peroxide can degrade over time, while solid oxidants like m-chloroperoxybenzoic acid (m-CPBA) can lose activity if not stored properly.

    • Solution: Use a fresh batch of the oxidizing agent. For hydrogen peroxide, it is advisable to titrate the solution to determine its exact concentration before use. For solid oxidants, ensure they have been stored in a cool, dark, and dry place.

  • Insufficient Equivalents of Oxidant:

    • Cause: The stoichiometry of the oxidant is critical. To convert the thioether to the sulfone, at least two equivalents of the oxidizing agent are required.

    • Solution: Increase the molar ratio of the oxidant to 2-(methylthio)thiophene. Often, a slight excess (e.g., 2.2 to 2.5 equivalents) is beneficial to drive the reaction to completion.

  • Low Reaction Temperature:

    • Cause: The reaction kinetics may be slow at the current temperature.

    • Solution: Gradually and cautiously increase the reaction temperature while monitoring the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Inactivity (if applicable):

    • Cause: If you are using a catalyst, it may be poisoned by impurities or may not be properly activated.

    • Solution: Use a fresh batch of the catalyst. Ensure that the reaction solvent is pure and free from any potential catalyst poisons.

Issue 2: Incomplete Oxidation, Formation of Sulfoxide Intermediate

Question: My reaction is producing a significant amount of the intermediate, 2-(methylsulfinyl)thiophene, but is not proceeding to the desired sulfone. How can I resolve this?

Possible Causes and Solutions:

  • Insufficient Oxidant:

    • Cause: The oxidation of a thioether to a sulfone is a two-step process, with the sulfoxide as an intermediate. An insufficient amount of oxidant will result in the accumulation of the sulfoxide.

    • Solution: As with low conversion, ensure you are using at least two equivalents of the oxidizing agent. It may be necessary to add the oxidant in portions to maintain its concentration throughout the reaction.

  • Reaction Time is Too Short:

    • Cause: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the thioether.

    • Solution: Extend the reaction time and continue to monitor the disappearance of the sulfoxide intermediate by TLC or GC.

  • Reaction Temperature is Too Low:

    • Cause: The activation energy for the second oxidation step (sulfoxide to sulfone) may be higher.

    • Solution: Cautiously increase the reaction temperature. For some systems, a higher temperature is required to achieve full conversion to the sulfone.

Issue 3: Formation of Unidentified Byproducts

Question: I am observing unexpected spots on my TLC plate or peaks in my GC/LC-MS that do not correspond to the starting material, sulfoxide, or sulfone. What could these be and how can I minimize them?

Possible Causes and Solutions:

  • Oxidation of the Thiophene Ring:

    • Cause: The thiophene ring itself is susceptible to oxidation, especially under harsh conditions or with strong, non-selective oxidizing agents. This can lead to the formation of thiophene-S-oxides or even ring-opened products.[1]

    • Solution:

      • Employ milder and more selective oxidizing agents.

      • Maintain careful control over the reaction temperature; avoid excessive heating.

      • Consider using a catalytic system that is known to be selective for thioether oxidation.

  • Solvent Participation:

    • Cause: Some solvents can react with the oxidizing agent or intermediates, leading to byproducts.

    • Solution: Choose an inert solvent for the reaction. Dichloromethane and chloroform are commonly used for m-CPBA oxidations, while acetic acid or methanol are often used with hydrogen peroxide.

  • Decomposition of the Product:

    • Cause: The sulfone product may not be stable under the reaction or work-up conditions.

    • Solution: Once the reaction is complete, proceed with the work-up and purification without delay. Ensure that the work-up procedure is not overly acidic or basic if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for converting 2-(methylthio)thiophene to the sulfone?

A1: The most commonly used oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).[2] Oxone® (potassium peroxymonosulfate) is another effective and easy-to-handle option.[2]

Q2: How do I choose between m-CPBA and hydrogen peroxide?

A2:

  • m-CPBA is often used for small-scale lab preparations due to its high reactivity and generally clean conversions. However, it can be expensive and potentially explosive, requiring careful handling.[3]

  • Hydrogen peroxide is a cheaper and more environmentally friendly ("green") oxidant, with water as the only byproduct.[4] However, its reactions can be slower and may require a catalyst (e.g., a tungsten-based catalyst) and/or elevated temperatures to be effective.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. The starting thioether will be the least polar, followed by the sulfoxide, and then the sulfone, which is the most polar. Staining with potassium permanganate can be effective for visualizing all three spots. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: What is a typical work-up procedure for these oxidations?

A4:

  • For m-CPBA reactions: The reaction mixture is typically washed with a reducing agent solution (like sodium sulfite or sodium thiosulfate) to quench excess peroxide, followed by a basic wash (like sodium bicarbonate solution) to remove the m-chlorobenzoic acid byproduct.[2]

  • For hydrogen peroxide reactions: After the reaction, the mixture is often diluted with water and extracted with an organic solvent. The organic layer is then washed with brine and dried.

Q5: What are some common methods for purifying the final product, 2-(methylsulfonyl)thiophene?

A5: The most common purification method is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material, provided the sulfone is a solid at room temperature.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Thioethers to Sulfones

Oxidizing AgentTypical Solvent(s)Typical TemperatureCatalyst (if any)Key AdvantagesKey Disadvantages
m-CPBADichloromethane, Chloroform0 °C to room temperatureNoneHigh reactivity, clean reactionsExpensive, potentially explosive
Hydrogen Peroxide (H₂O₂)Acetic Acid, Methanol, WaterRoom temperature to refluxTungsten or Rhenium saltsInexpensive, environmentally friendlyCan be slow, may require a catalyst and heat
Oxone®Methanol/Water, Acetonitrile/WaterRoom temperatureNoneEasy to handle solid, effectiveGenerates inorganic salts as byproducts
Sodium Periodate (NaIO₄)Methanol/WaterRoom temperatureNoneMild and selectiveGenerates insoluble byproducts

Experimental Protocols

Protocol 1: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure that can be adapted for the oxidation of 2-(methylthio)thiophene.

  • Dissolve Substrate: In a round-bottom flask, dissolve 2-(methylthio)thiophene (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Oxidant: Slowly add a solution of m-CPBA (~77% purity, 2.2-2.5 eq) in CH₂Cl₂ to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Protocol 2: Tungsten-Catalyzed Oxidation with Hydrogen Peroxide

This protocol provides a greener alternative to peracid oxidations.

  • Prepare Catalyst Solution: In a round-bottom flask, dissolve a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in a small amount of 30% hydrogen peroxide.

  • Add Substrate: To this solution, add 2-(methylthio)thiophene (1.0 eq) dissolved in a suitable solvent like methanol or acetic acid.

  • Add Oxidant: Slowly add the remaining portion of 30% hydrogen peroxide (total of 2.5-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Oxidation of 2-(methylthio)thiophene

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-(methylthio)thiophene in appropriate solvent B Add Oxidant (e.g., m-CPBA or H2O2/Catalyst) A->B Stirring C Monitor reaction progress (TLC, GC, or LC-MS) B->C D Reaction complete? C->D D->C No, continue monitoring E Quench excess oxidant D->E Yes F Aqueous extraction E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify (Column chromatography or recrystallization) H->I J Characterize product (NMR, MS, etc.) I->J troubleshooting_oxidation Start Incomplete oxidation to sulfone (Sulfoxide is major product) CheckOxidant Check equivalents of oxidant Start->CheckOxidant CheckTime Check reaction time CheckOxidant->CheckTime >= 2 eq. Solution1 Increase oxidant to >2.2 eq. CheckOxidant->Solution1 < 2 eq. CheckTemp Check reaction temperature CheckTime->CheckTemp Sufficient Solution2 Extend reaction time CheckTime->Solution2 Potentially too short Solution3 Gradually increase temperature CheckTemp->Solution3 Potentially too low End Achieved complete conversion Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Synthesis of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylsulfonylthiophene. The information is presented in a question-and-answer format to directly address common challenges and byproduct formation during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and straightforward method for the synthesis of this compound is the oxidation of 2-(methylthio)thiophene. This reaction is typically carried out using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction proceeds through a sulfoxide intermediate, 2-(methylsulfinyl)thiophene, which is further oxidized to the desired sulfone.

Q2: What is the primary and most expected byproduct in this synthesis?

The most common byproduct is the intermediate 2-(methylsulfinyl)thiophene . Its presence in the final product mixture is usually a result of incomplete oxidation. The conversion of the sulfide to the sulfone proceeds in two steps, and if the reaction is not allowed to go to completion, or if an insufficient amount of the oxidizing agent is used, the sulfoxide will be a significant impurity.

Q3: Can over-oxidation occur, and what are the potential byproducts?

Yes, over-oxidation is a potential issue, especially with strong oxidizing agents or harsh reaction conditions. While the sulfone is generally stable, aggressive oxidation can lead to the formation of thiophene S-oxides . These are highly reactive intermediates that can undergo subsequent reactions, such as dimerization via a Diels-Alder type reaction, leading to complex mixtures of higher molecular weight byproducts.[1][2][3][4] In some extreme cases, ring-opening of the thiophene moiety can occur, though this is less common under standard synthetic conditions.[5][6]

Q4: Are there any byproducts related to the oxidizing agent used?

Yes, the choice of oxidizing agent can introduce specific byproducts that need to be removed during workup.

  • When using m-CPBA , the main byproduct is meta-chlorobenzoic acid . This is typically removed by a basic wash during the workup procedure.

  • When using hydrogen peroxide in acetic acid , peracetic acid is formed in situ, which is the active oxidant. Residual acetic acid and water will be present in the reaction mixture and need to be removed.

Q5: Can impurities in the starting material, 2-(methylthio)thiophene, affect the reaction?

Absolutely. Impurities in the starting sulfide can lead to the formation of undesired byproducts. For instance, if the 2-(methylthio)thiophene was prepared from 2-lithiothiophene and dimethyl disulfide, residual unreacted 2-lithiothiophene could lead to other side products. It is crucial to start with a pure sample of 2-(methylthio)thiophene to minimize the formation of such impurities.

Troubleshooting Guides

Problem 1: Low yield of this compound and a significant amount of 2-(methylsulfinyl)thiophene is observed.
Possible Cause Suggested Solution
Insufficient Oxidizing Agent Ensure at least two equivalents of the oxidizing agent (e.g., m-CPBA or H₂O₂) are used relative to the starting 2-(methylthio)thiophene. The reaction is stoichiometric, with one equivalent required for the sulfoxide and a second for the sulfone.
Incomplete Reaction Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material or the sulfoxide intermediate is still present.
Low Reaction Temperature While the initial addition of the oxidant is often done at a lower temperature to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to ensure complete conversion to the sulfone.
Problem 2: The final product is contaminated with unknown, higher molecular weight byproducts.
Possible Cause Suggested Solution
Over-oxidation and Dimerization This may be due to the formation of reactive thiophene S-oxide intermediates which can then dimerize.[1][2][4] Use a more controlled oxidizing agent or lower the reaction temperature. Adding the oxidant portion-wise can also help to control the reaction and minimize the formation of these reactive species.
Reaction Temperature is Too High Excessive heat can promote side reactions, including dimerization and potential ring-opening. Maintain a controlled temperature throughout the reaction.
Problem 3: The purified product shows the presence of meta-chlorobenzoic acid.
Possible Cause Suggested Solution
Inefficient Workup (m-CPBA oxidation) During the aqueous workup, perform multiple washes with a saturated sodium bicarbonate solution or another suitable base to ensure the complete removal of the acidic byproduct. The pH of the aqueous layer should be checked to confirm it is basic.

Data Presentation: Common Byproducts and Favorable Conditions for their Formation

ByproductChemical StructureFavorable Conditions for Formation
2-(Methylsulfinyl)thiophene C₅H₆OS- Insufficient amount of oxidizing agent.- Short reaction time.- Low reaction temperature.
Thiophene S-oxide Dimers Complex mixture- Use of strong oxidizing agents.- High reaction temperatures.- High concentration of reactants.[1][2][4]
meta-Chlorobenzoic Acid C₇H₅ClO₂- Use of m-CPBA as the oxidizing agent.
Ring-Opened Products Various- Harsh reaction conditions (very high temperatures, strong oxidants).- Presence of certain metal catalysts.[5][6]

Experimental Protocols

Protocol: Synthesis of this compound via m-CPBA Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)thiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualization

TroubleshootingWorkflow Troubleshooting Byproduct Formation in this compound Synthesis start Start Synthesis analyze_product Analyze Final Product (TLC, GC, NMR) start->analyze_product sulfoxide_present Is 2-(methylsulfinyl)thiophene the major byproduct? analyze_product->sulfoxide_present incomplete_reaction Incomplete Oxidation sulfoxide_present->incomplete_reaction Yes high_mw_byproducts Are high MW byproducts present? sulfoxide_present->high_mw_byproducts No solution1 Increase oxidant stoichiometry. Extend reaction time. Increase temperature slightly. incomplete_reaction->solution1 solution1->analyze_product over_oxidation Over-oxidation / Dimerization high_mw_byproducts->over_oxidation Yes oxidant_byproduct Is m-chlorobenzoic acid present? high_mw_byproducts->oxidant_byproduct No solution2 Lower reaction temperature. Use a milder oxidant. Add oxidant portion-wise. over_oxidation->solution2 solution2->analyze_product workup_issue Inefficient Workup oxidant_byproduct->workup_issue Yes pure_product Pure this compound oxidant_byproduct->pure_product No solution3 Perform additional basic washes (e.g., sat. NaHCO3). workup_issue->solution3 solution3->analyze_product

Caption: Troubleshooting workflow for identifying and resolving common byproduct issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Methylsulfonylthiophene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 2-Methylsulfonylthiophene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polarity of the sulfonyl group and the thiophene ring, a moderately polar solvent or a two-solvent system is often effective. Good single-solvent candidates to screen include isopropanol or ethanol. For a two-solvent system, a combination of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar anti-solvent in which it is poorly soluble (like hexane or heptane) is a common strategy for similar sulfone compounds.

Q2: What is the expected melting point of pure this compound?

A2: The expected melting point of pure this compound is in the range of 46°C to 49°C. A sharp melting point within this range is a good indicator of high purity.

Q3: Can I use a single-solvent recrystallization for this compound?

A3: Yes, a single-solvent recrystallization is possible if a solvent is identified that meets the criteria of high solubility when hot and low solubility when cold. Ethanol or isopropanol are potential candidates to investigate. However, if finding a suitable single solvent proves difficult, a two-solvent system often provides more flexibility and control over the crystallization process.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form, the solution may be supersaturated or not sufficiently saturated. You can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[1]

  • Seeding: Add a very small crystal of pure this compound to the solution to initiate crystallization.[1][2]

  • Concentration: If too much solvent was used, you can evaporate a portion of the solvent to increase the concentration of the compound and then allow it to cool again.[1]

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigeration, but do so slowly to encourage the formation of pure crystals.

Q5: What should I do if my compound "oils out" instead of crystallizing?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high. To remedy this, you can:

  • Add a small amount of additional hot solvent to the mixture to redissolve the oil, and then allow it to cool more slowly.

  • Ensure a slower cooling rate to allow more time for crystal lattice formation.

  • For a two-solvent system, adding a bit more of the "good" solvent can sometimes resolve the issue.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
No crystals form upon cooling 1. Solution is not saturated (too much solvent used).2. Supersaturation.3. Cooling too rapidly.1. Evaporate some of the solvent to concentrate the solution and cool again.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1][2]3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound "oils out" 1. The solution is too concentrated.2. The cooling process is too fast.3. The melting point of the compound is lower than the temperature of the solution when saturation is reached.1. Add a small amount of hot solvent to redissolve the oil and then cool slowly.2. Allow for a slower, more gradual cooling period.3. In a two-solvent system, add a small amount of the solvent in which the compound is more soluble.
Low recovery of purified compound 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with too much cold solvent.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals.2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.3. Wash the crystals with a minimal amount of ice-cold solvent.[2]
Colored impurities remain in the crystals 1. The impurity has similar solubility to the product.2. The crystals formed too quickly, trapping impurities.1. Consider a pre-purification step, such as passing a solution of the crude product through a small plug of silica gel.2. Ensure slow cooling to allow for selective crystallization. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can sometimes help.

Quantitative Data Summary

While extensive experimental solubility data for this compound is not widely published, the following table provides estimated solubilities and relevant physical properties to guide solvent selection. These estimations are based on the chemical structure (a polar sulfone group and a less polar thiophene ring) and data from analogous compounds.

Property Value Notes
Molecular Formula C₅H₆O₂S₂-
Molecular Weight 162.23 g/mol -
Melting Point 46-49 °CA sharp melting point in this range indicates high purity.
Ethanol Soluble when hot, sparingly soluble when coldGood candidate for single-solvent recrystallization.
Isopropanol Soluble when hot, sparingly soluble when coldGood candidate for single-solvent recrystallization.
Ethyl Acetate SolubleA potential "good" solvent for a two-solvent system.
Hexane/Heptane Insoluble/Slightly SolubleA potential "bad" solvent (anti-solvent) for a two-solvent system.
Water InsolubleCan be used as an anti-solvent with a miscible organic solvent like acetone or ethanol.

Experimental Protocol: Two-Solvent Recrystallization

This protocol details a general procedure for the purification of this compound using a two-solvent system, such as ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexane (anti-solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethyl acetate (the "good" solvent) while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the solid impurities.

  • Addition of Anti-solvent: While the solution is still hot, add hexane (the "anti-solvent") dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve hot_filt Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filt Optional add_anti Add 'bad' solvent (e.g., Hexane) dropwise until turbidity appears dissolve->add_anti hot_filt->add_anti cool_rt Cool slowly to Room Temperature add_anti->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with ice-cold 'bad' solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide cluster_no_crystals No Crystal Formation cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield is_saturated Is the solution saturated? no_crystals->is_saturated concentrate Evaporate some solvent is_saturated->concentrate No scratch_seed Scratch flask or add seed crystal is_saturated->scratch_seed Yes concentrate->no_crystals Re-cool add_solvent Add more hot 'good' solvent oiling_out->add_solvent slow_cool Cool more slowly add_solvent->slow_cool check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor concentrate_mother Concentrate mother liquor for 2nd crop check_mother_liquor->concentrate_mother Product Present

References

Troubleshooting low yield in 2-Methylsulfonylthiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methylsulfonylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Oxidation of 2-(Methylthio)thiophene: This is a direct and common approach where the sulfur atom of the methylthio group is oxidized to a sulfone.

  • Sulfonylation of Thiophene followed by Methylation: This two-step process involves the initial formation of 2-thiophenesulfonyl chloride, which is then methylated to yield the final product.

Q2: My yield of this compound from the oxidation of 2-(Methylthio)thiophene is low. What are the common causes?

A2: Low yields in this oxidation reaction can stem from several factors:

  • Incomplete Oxidation: The reaction may stop at the intermediate sulfoxide stage.

  • Over-oxidation: The thiophene ring itself can be susceptible to oxidation under harsh conditions, leading to ring-opened byproducts.

  • Degradation of the Oxidant: The oxidizing agent may have decomposed if not stored or handled properly.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.

  • Moisture: The presence of water can interfere with certain oxidizing agents.

Q3: I am struggling with the methylation of 2-thiophenesulfonyl chloride. What could be the issue?

A3: Difficulties in the methylation step can arise from:

  • Poor Quality of 2-thiophenesulfonyl chloride: The starting sulfonyl chloride may be impure or have degraded. It is sensitive to moisture.

  • Ineffective Methylating Agent: The chosen methylating agent might not be reactive enough under the reaction conditions.

  • Side Reactions: The highly reactive sulfonyl chloride can undergo competing reactions, such as hydrolysis if water is present.

  • Suboptimal Base and Solvent: The choice of base and solvent is crucial for the deprotonation of the sulfonyl chloride and for facilitating the nucleophilic attack of the methylating agent.

Troubleshooting Guides

Route 1: Oxidation of 2-(Methylthio)thiophene

This is often the more direct route to this compound. The primary challenge is achieving complete oxidation to the sulfone without causing unwanted side reactions.

Potential Cause Troubleshooting Recommendation
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. For agents like hydrogen peroxide, its concentration can be determined by titration.
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent. A common strategy is to use a slight excess (e.g., 2.2-2.5 equivalents).
Low Reaction Temperature Gradually increase the reaction temperature. Some oxidations require heating to proceed to completion.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and extend the reaction time until the starting material is consumed.
Potential Cause Troubleshooting Recommendation
Insufficient Oxidant The conversion of the intermediate sulfoxide to the sulfone often requires a second equivalent of the oxidant. Ensure at least 2.2 equivalents of the oxidant are used.
Low Reaction Temperature The oxidation of the sulfoxide to the sulfone may require a higher temperature than the initial oxidation of the sulfide. Consider a stepwise temperature increase.
Choice of Oxidant Some oxidants are milder and may preferentially yield the sulfoxide. Consider using a stronger oxidizing system.
Potential Cause Troubleshooting Recommendation
Product Solubility This compound is a polar molecule. Ensure the use of an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and a sufficient number of extractions.
Decomposition on Silica Gel The product may be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for column chromatography, or purify by recrystallization if possible.
Volatile Product Although not highly volatile, some product may be lost if rotary evaporation is performed at too high a temperature or for an extended period.
Oxidant SystemCatalystSolventTemperatureTime (h)Yield (%)
H₂O₂Methyltrioxorhenium (MTO)DichloromethaneRoom Temp.3 - 6>95%[1]
H₂O₂MTOn-OctaneRoom Temp.3 - 6>95%[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Route 2: Sulfonylation of Thiophene and Subsequent Methylation

This two-step approach offers an alternative but can present its own set of challenges.

Potential Cause Troubleshooting Recommendation
Moisture Contamination The reaction is highly sensitive to moisture, which can hydrolyze the chlorosulfonic acid or the product. Ensure all glassware is oven-dried and use anhydrous solvents.
Suboptimal Temperature Control The reaction is often exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of reagents to prevent side reactions.
Side Reactions Formation of tars or colored impurities can occur. Ensure slow and controlled addition of reagents.
Difficult Purification The product can be an oil or a low-melting solid, making purification challenging. Vacuum distillation is a common purification method.
Potential Cause Troubleshooting Recommendation
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride is reactive towards water. Ensure anhydrous conditions and use a dry, non-protic solvent.
Ineffective Methylating Agent Consider using a more reactive methylating agent. Common choices include methyl iodide or dimethyl sulfate.
Suboptimal Base A suitable non-nucleophilic base (e.g., a tertiary amine like triethylamine or a stronger base if needed) is required to facilitate the reaction. Ensure the base is dry.
Side Reaction with Solvent Ensure the solvent is inert to the reaction conditions and does not react with the sulfonyl chloride or the methylating agent.

Experimental Protocols

Protocol 1: Oxidation of 2-(Methylthio)thiophene to this compound

This protocol is a general method for the oxidation of a methylthio group to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-(Methylthio)thiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(methylthio)thiophene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (at least 2.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 2-(methylthio)thiophene at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Thiophenesulfonyl Chloride and Subsequent Methylation

Step A: Synthesis of 2-Thiophenesulfonyl Chloride

This procedure is based on the reaction of thiophene with chlorosulfonic acid.

Materials:

  • Thiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3 equivalents) to 0 °C.

  • Add thiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-thiophenesulfonyl chloride.

  • Purify by vacuum distillation.

Step B: Methylation of 2-Thiophenesulfonyl Chloride

This is a general procedure for the methylation of a sulfonyl chloride.

Materials:

  • 2-Thiophenesulfonyl chloride

  • Methylating agent (e.g., Methylmagnesium bromide in a suitable solvent)

  • Anhydrous ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the purified 2-thiophenesulfonyl chloride (1 equivalent) in anhydrous THF or ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the methylating agent (e.g., methylmagnesium bromide, ~1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Sulfonylation & Methylation 2-(Methylthio)thiophene 2-(Methylthio)thiophene 2-(Methylsulfinyl)thiophene 2-(Methylsulfinyl)thiophene 2-(Methylthio)thiophene->2-(Methylsulfinyl)thiophene [O] 2-Methylsulfonylthiophene_R1 This compound 2-(Methylsulfinyl)thiophene->2-Methylsulfonylthiophene_R1 [O] Thiophene Thiophene 2-Thiophenesulfonyl_chloride 2-Thiophenesulfonyl chloride Thiophene->2-Thiophenesulfonyl_chloride + ClSO3H 2-Methylsulfonylthiophene_R2 This compound 2-Thiophenesulfonyl_chloride->2-Methylsulfonylthiophene_R2 + Methylating Agent

Caption: Synthetic Routes to this compound.

Troubleshooting_Oxidation Low_Yield Low Yield in Oxidation Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Workup_Losses Workup Losses Low_Yield->Workup_Losses Inactive_Oxidant Inactive Oxidant Incomplete_Reaction->Inactive_Oxidant Insufficient_Oxidant Insufficient Oxidant Incomplete_Reaction->Insufficient_Oxidant Suboptimal_Conditions Suboptimal Conditions Incomplete_Reaction->Suboptimal_Conditions Ring_Oxidation Ring Oxidation Side_Reactions->Ring_Oxidation Product_Solubility Product Solubility Issues Workup_Losses->Product_Solubility Purification_Issues Purification Issues Workup_Losses->Purification_Issues

Caption: Troubleshooting Logic for Low Yield in Oxidation.

Troubleshooting_Methylation Low_Yield_Methylation Low Yield in Methylation Starting_Material_Issue Starting Material Issue Low_Yield_Methylation->Starting_Material_Issue Reaction_Conditions_Issue Reaction Conditions Issue Low_Yield_Methylation->Reaction_Conditions_Issue Side_Reactions_Methylation Side Reactions Low_Yield_Methylation->Side_Reactions_Methylation Impure_Sulfonyl_Chloride Impure Sulfonyl Chloride Starting_Material_Issue->Impure_Sulfonyl_Chloride Ineffective_Methylating_Agent Ineffective Methylating Agent Reaction_Conditions_Issue->Ineffective_Methylating_Agent Suboptimal_Base_Solvent Suboptimal Base/Solvent Reaction_Conditions_Issue->Suboptimal_Base_Solvent Hydrolysis Hydrolysis Side_Reactions_Methylation->Hydrolysis

Caption: Troubleshooting Logic for Low Yield in Methylation.

References

Improving the reaction conditions for preparing 2-thienyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reaction conditions for the preparation of 2-thienyl methyl sulfone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-thienyl methyl sulfone, primarily through the oxidation of 2-(methylthio)thiophene.

Issue 1: Low or No Conversion of 2-(Methylthio)thiophene

  • Question: My reaction shows a significant amount of unreacted starting material, 2-(methylthio)thiophene, even after the expected reaction time. What are the potential causes and solutions?

  • Answer: Low or no conversion can stem from several factors related to your reagents and reaction conditions.

    • Inactive Oxidizing Agent: Oxidizing agents can degrade over time. For instance, solutions of hydrogen peroxide can lose potency, and m-chloroperoxybenzoic acid (m-CPBA) can decompose if not stored properly.

      • Solution: Use a fresh batch of the oxidizing agent. If using hydrogen peroxide, its concentration can be verified by titration.

    • Insufficient Oxidant: The oxidation of a sulfide to a sulfone is a two-step process, requiring at least two equivalents of the oxidizing agent.

      • Solution: Increase the molar ratio of the oxidant to the 2-(methylthio)thiophene substrate. A slight excess (e.g., 2.2 to 2.5 equivalents) is often beneficial to drive the reaction to completion.

    • Suboptimal Reaction Temperature: The activation energy for the oxidation may not be met at the current reaction temperature.

      • Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential side reactions.

    • Catalyst Inactivity (if applicable): If you are using a catalytic system (e.g., with hydrogen peroxide), the catalyst may be poisoned or not properly activated.

      • Solution: Use a fresh supply of the catalyst and ensure it is handled according to the supplier's recommendations. For heterogeneous catalysts, ensure vigorous stirring to overcome mass transfer limitations.

Issue 2: Isolation of 2-Thienyl Methyl Sulfoxide as the Main Product

  • Question: My reaction seems to stop at the sulfoxide stage, and I am unable to isolate the desired 2-thienyl methyl sulfone. How can I promote the second oxidation step?

  • Answer: The oxidation of the intermediate sulfoxide to the sulfone can sometimes be slower than the initial oxidation of the sulfide.

    • Insufficient Oxidant or Reaction Time: As mentioned, the stoichiometry is crucial. If only one equivalent of the oxidant has reacted, the sulfoxide will be the major product.

      • Solution: Ensure you are using at least 2.2 equivalents of the oxidizing agent. Prolong the reaction time and continue to monitor the reaction's progress by TLC until the sulfoxide spot has been completely converted to the sulfone.

    • Electron-Donating Nature of the Thiophene Ring: The rate of conversion from a sulfoxide to a sulfone can be influenced by the electronic properties of the aromatic ring. For some thiophene derivatives, this second oxidation step can be slower.[1]

      • Solution: In addition to increasing the oxidant and reaction time, a slight increase in temperature might be necessary to facilitate the second oxidation.

Issue 3: Formation of Unidentified Side Products

  • Question: I am observing multiple spots on my TLC plate that do not correspond to the starting material, sulfoxide, or the desired sulfone. What are these impurities, and how can I avoid them?

  • Answer: The thiophene ring is susceptible to certain side reactions under oxidative conditions.

    • Over-oxidation or Ring Opening: Strong oxidizing conditions can potentially lead to the oxidation of the thiophene ring itself, which can result in ring-opened byproducts or other undesired species. Thiophene-S-oxides are generally unstable and can undergo further reactions.[2]

      • Solution: Avoid excessively harsh conditions. Use a milder oxidizing agent if possible, or carefully control the temperature and reaction time. The slow, portion-wise addition of the oxidant can also help to minimize side reactions.

    • Reaction with Solvent: Certain solvents may not be inert under the reaction conditions and could contribute to impurity formation.

      • Solution: Choose a robust and inert solvent for the oxidation. Dichloromethane and chloroform are commonly used for m-CPBA oxidations, while acetic acid is often used with hydrogen peroxide.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to obtain a pure sample of 2-thienyl methyl sulfone after the reaction work-up. What purification strategies are most effective?

  • Answer: Proper purification is key to obtaining a high-purity product.

    • Removal of Acidic Byproducts: When using m-CPBA, the main byproduct is m-chlorobenzoic acid, which needs to be removed.

      • Solution: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic byproduct into the aqueous phase.

    • Separation from Unreacted Starting Material and Sulfoxide: If the reaction has not gone to completion, you will need to separate the product from the less polar starting material and the intermediate sulfoxide.

      • Solution: Column chromatography on silica gel is a very effective method for this separation. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically elute the starting material first, followed by the sulfoxide, and finally the more polar sulfone.

    • Crystallization: If the crude product is a solid, recrystallization can be an excellent final purification step.

      • Solution: Experiment with different solvent systems to find one in which the 2-thienyl methyl sulfone has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing 2-thienyl methyl sulfone?

A1: The most prevalent and straightforward method is the oxidation of 2-(methylthio)thiophene. This precursor is oxidized first to the intermediate 2-thienyl methyl sulfoxide, which is then further oxidized to the final 2-thienyl methyl sulfone.

Q2: Which oxidizing agents are recommended for this transformation?

A2: Several oxidizing agents can be employed. The choice often depends on the scale of the reaction, cost, and safety considerations. Common choices include:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and generally reliable reagent for this type of oxidation. It is often used in chlorinated solvents like dichloromethane.

  • Hydrogen Peroxide (H₂O₂): A greener and more atom-economical oxidant. It is typically used in the presence of a catalyst, such as a metal oxide (e.g., tungstic acid) or in a solvent like acetic acid.[1]

  • Oxone® (potassium peroxymonosulfate): A versatile and stable solid oxidant that is often used in a mixture of water and an organic solvent like methanol or acetonitrile.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. You should spot the reaction mixture alongside your starting material (2-(methylthio)thiophene). As the reaction progresses, you will see the spot for the starting material diminish and new, more polar spots for the intermediate sulfoxide and the final sulfone product appear. The sulfone will be the most polar of the three and will have the lowest Rf value.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Oxidizing agents, particularly m-CPBA and concentrated hydrogen peroxide, are energetic materials and should be handled with care.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Be mindful that these reactions can be exothermic. The addition of the oxidizing agent should be done cautiously and with cooling if necessary.

  • When using m-CPBA, be aware that the commercially available reagent is often sold with some water content to reduce its shock sensitivity. Highly purified m-CPBA can be explosive.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical Solvent(s)Typical TemperatureKey Considerations
m-CPBADichloromethane, Chloroform0 °C to Room Temp.Good for small to medium scale; byproduct is easily removed with a base wash.
Hydrogen PeroxideAcetic Acid, WaterRoom Temp. to 60 °C"Green" oxidant; often requires a catalyst for efficient conversion.
Oxone®Methanol/Water, Acetonitrile/WaterRoom Temp.Solid reagent, easy to handle; reaction is often clean.
Sodium PeriodateMethanol/WaterRoom Temp.Mild conditions; produces an insoluble inorganic byproduct that can be filtered off.[3]

Experimental Protocols

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)thiophene (1.0 eq) in dichloromethane.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approximately 77% purity, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-thienyl methyl sulfone.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Oxidation using Hydrogen Peroxide in Acetic Acid

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 2-(methylthio)thiophene (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: At room temperature, slowly add 30% aqueous hydrogen peroxide (2.5-3.0 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of 2-Thienyl Methyl Sulfone A 2-(Methylthio)thiophene B 2-Thienyl Methyl Sulfoxide (Intermediate) A->B + 1 eq. Oxidant C 2-Thienyl Methyl Sulfone (Product) B->C + 1 eq. Oxidant

Caption: Oxidation of 2-(methylthio)thiophene to 2-thienyl methyl sulfone.

Experimental_Workflow General Experimental Workflow setup Reaction Setup Dissolve 2-(methylthio)thiophene in an appropriate solvent. addition Oxidant Addition Slowly add the oxidizing agent (e.g., m-CPBA or H₂O₂) at a controlled temperature. setup->addition reaction Reaction Monitoring Stir at the designated temperature and monitor by TLC until completion. addition->reaction workup Work-up Quench the reaction and perform aqueous washes to remove byproducts. reaction->workup isolation Isolation Dry the organic layer and remove the solvent under reduced pressure. workup->isolation purification Purification Purify the crude product by column chromatography or recrystallization. isolation->purification

Caption: A typical experimental workflow for the synthesis of 2-thienyl methyl sulfone.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield of 2-Thienyl Methyl Sulfone check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc unreacted_sm High Amount of Unreacted Starting Material? check_tlc->unreacted_sm sulfoxide_major Sulfoxide is the Major Product? unreacted_sm->sulfoxide_major No solution1 Increase Oxidant Equivalents Check Oxidant Activity Increase Temperature/Time unreacted_sm->solution1 Yes many_spots Multiple Unidentified Spots? sulfoxide_major->many_spots No solution2 Increase Oxidant to >2.2 eq. Prolong Reaction Time Slightly Increase Temperature sulfoxide_major->solution2 Yes solution3 Use Milder Conditions Control Temperature Carefully Add Oxidant Slowly many_spots->solution3 Yes

Caption: A decision tree to troubleshoot low yields in the synthesis.

References

Technical Support Center: Preparation of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylsulfonylthiophene. The following information addresses common side reactions and other issues that may be encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I have a significant amount of unreacted 2-methylthiothiophene starting material. How can I improve the conversion?

A1: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. The stoichiometry for the oxidation of a sulfide to a sulfone requires at least two equivalents of the oxidant. It is common to use a slight excess to drive the reaction to completion.

  • Reaction Time: The oxidation may be slow. Try extending the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be cautious, as excessive heat can lead to side reactions and degradation. A stepwise increase in temperature is recommended.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and has not been poisoned by impurities in your starting material or solvent.

Q2: I've isolated my product, but it's contaminated with the intermediate, 2-methylsulfinylthiophene. How can I favor the formation of the sulfone?

A2: The presence of the sulfoxide intermediate indicates that the second oxidation step is slower than the first. To promote the formation of the desired sulfone, consider the following:

  • Increase Oxidant Equivalents: Add a larger excess of the oxidizing agent to ensure there is enough to drive the oxidation of the sulfoxide to the sulfone.

  • Extended Reaction Time: The oxidation of the sulfoxide to the sulfone may require a longer reaction time than the initial oxidation of the sulfide.

  • Choice of Oxidant: Some oxidizing agents are more effective at converting sulfoxides to sulfones. Research the best oxidant for this specific transformation. For instance, while hydrogen peroxide can be used, more potent reagents like meta-chloroperoxybenzoic acid (mCPBA) might be more effective, although they can also lead to more side products if not controlled.

Q3: My product yield is low, and I have a complex mixture of byproducts. What are the likely side reactions?

A3: A low yield and the presence of multiple byproducts suggest that side reactions are occurring. The most common side reactions in the preparation of this compound are:

  • Over-oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperature, strong oxidant). This can lead to the formation of unstable thiophene-S-oxides.[1] These intermediates can then undergo further reactions, such as dimerization to form "sesquioxides" or rearrangement to products like oxathiines.[1][2]

  • Ring Opening: The highly reactive thiophene-S-oxide intermediates can be attacked by nucleophiles, leading to the opening of the thiophene ring.[3]

  • Ring Hydroxylation: In some cases, oxidation can occur on the thiophene ring itself, leading to hydroxylated byproducts.[1]

  • Polymerization: Thiophene derivatives can be prone to polymerization, especially in the presence of strong acids or oxidizing agents.

To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly the temperature and the rate of addition of the oxidizing agent.

Q4: How can I purify my this compound product from the reaction mixture?

A4: Purification can be challenging due to the potential for multiple products with similar polarities. A combination of techniques is often necessary:

  • Work-up Procedure: After the reaction, a proper work-up is essential to remove the excess oxidant and its byproducts. For example, if using mCPBA, a wash with an aqueous solution of sodium bisulfite or sodium thiosulfate can quench the excess peroxide, and a wash with a mild base (e.g., sodium bicarbonate solution) can remove the 3-chlorobenzoic acid byproduct.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Column Chromatography: For complex mixtures, column chromatography on silica gel is often the most effective method to separate the desired sulfone from the starting material, the intermediate sulfoxide, and other byproducts. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically employed.

Summary of Potential Reaction Products

Compound Structure Origin Troubleshooting Action
2-MethylthiothiopheneThiophene-S-CH₃Unreacted starting materialIncrease oxidant, reaction time, or temperature.
2-MethylsulfinylthiopheneThiophene-SO-CH₃Incomplete oxidation (intermediate)Increase oxidant or reaction time.
This compound Thiophene-SO₂-CH₃ Desired Product Optimize conditions for maximum yield.
Thiophene-S-oxide derivativesThiophene ring S is oxidizedOver-oxidation of the thiophene ring[1]Use milder conditions (lower temperature, slower oxidant addition).
Ring-opened productsN/ANucleophilic attack on thiophene-S-oxide intermediate[3]Control reaction conditions to avoid S-oxide formation.
Hydroxylated thiophenesThiophene ring with -OH groupOxidation of the aromatic ring[1]Use a more selective oxidant.

Experimental Protocol: General Oxidation of 2-Methylthiothiophene

This is a general guideline; specific conditions may need to be optimized for your particular setup and scale.

  • Dissolution: Dissolve 2-methylthiothiophene in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Oxidant Addition: Dissolve the oxidizing agent (e.g., mCPBA or hydrogen peroxide) in the same solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench any excess oxidant by adding an appropriate quenching agent (e.g., a saturated aqueous solution of sodium bisulfite).

  • Work-up: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

Troubleshooting_2_Methylsulfonylthiophene_Synthesis cluster_issues Common Issues cluster_solutions Potential Solutions start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC/GC) start->reaction_monitoring workup Work-up & Purification reaction_monitoring->workup Reaction Complete product_analysis Analyze Final Product (NMR, GC-MS) workup->product_analysis success Pure this compound product_analysis->success Product is Pure troubleshoot Troubleshoot Issues product_analysis->troubleshoot Issues Detected incomplete_reaction Incomplete Reaction (Starting material remains) troubleshoot->incomplete_reaction sulfoxide_present Sulfoxide Intermediate Present troubleshoot->sulfoxide_present low_yield Low Yield / Byproducts troubleshoot->low_yield increase_oxidant Increase Oxidant / Time / Temp incomplete_reaction->increase_oxidant optimize_oxidant Optimize Oxidant / Time sulfoxide_present->optimize_oxidant control_conditions Control Temp / Rate of Addition low_yield->control_conditions increase_oxidant->start Retry Synthesis optimize_oxidant->start Retry Synthesis control_conditions->start Retry Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability of 2-Methylsulfonylthiophene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with 2-Methylsulfonylthiophene under acidic conditions?

Under strongly acidic conditions, particularly at elevated temperatures, two primary degradation pathways should be considered:

  • Electrophilic attack on the thiophene ring: The thiophene ring is an electron-rich aromatic system and can be susceptible to protonation and subsequent reactions, although the electron-withdrawing sulfonyl group reduces this reactivity. In very strong, non-aqueous acids, this could potentially lead to polymerization or ring-opening.

  • Hydrolysis of the sulfonyl group (Desulfonylation): While the carbon-sulfur bond in aryl sulfones is generally robust, prolonged exposure to strong aqueous acid at high temperatures could potentially lead to the cleavage of the thiophene-sulfonyl bond, yielding thiophene and methanesulfonic acid.

Q2: How is this compound expected to behave under basic conditions?

Basic conditions, especially with strong nucleophilic bases like hydroxide, present a more likely route for degradation through nucleophilic aromatic substitution (SNAr). The methylsulfonyl group is a strong electron-withdrawing group, which activates the thiophene ring towards attack by nucleophiles. Potential reactions include:

  • Nucleophilic Aromatic Substitution: A hydroxide ion could attack one of the carbon atoms of the thiophene ring, leading to the displacement of the methylsulfonyl group or another substituent. The position of the methyl group will influence the site of attack.

  • Ring-opening: Under harsh basic conditions, nucleophilic attack could potentially lead to the opening of the thiophene ring.

Q3: What are the likely degradation products of this compound?

  • Under acidic conditions (hypothesized):

    • Thiophene (if desulfonylation occurs)

    • Methanesulfonic acid (if desulfonylation occurs)

    • Polymeric materials

  • Under basic conditions (hypothesized):

    • 2-Methylthiophene-x-ol (where x is the position of substitution)

    • Sodium methanesulfinate (if the sulfonyl group is displaced)

    • Products resulting from ring-opening

Q4: Are there any specific storage recommendations for this compound?

To ensure stability, this compound should be stored in a cool, dry place, away from strong acids and bases. It should be kept in a tightly sealed container to protect it from moisture.

Troubleshooting Guides

Issue 1: Loss of starting material in an acidic reaction medium.

Possible Cause Troubleshooting Steps
Acid-catalyzed degradation - Monitor the reaction at lower temperatures. - Use a less concentrated acid or a weaker acid if the reaction chemistry allows. - Perform a stability study of this compound under the reaction conditions without other reagents to isolate the effect of the acid. - Analyze the reaction mixture by LC-MS or GC-MS to identify potential degradation products like thiophene or methanesulfonic acid.
High reaction temperature - Determine the thermal stability of the compound in the absence of acid to ensure the degradation is acid-mediated.

Issue 2: Formation of unexpected byproducts in a basic reaction mixture.

Possible Cause Troubleshooting Steps
Nucleophilic Aromatic Substitution (SNAr) - Use a non-nucleophilic base if only deprotonation is desired. - Lower the reaction temperature to reduce the rate of SNAr. - Protect the thiophene ring if it is not the intended site of reaction. - Characterize byproducts to confirm if they are substitution or ring-opened products.
Reaction with solvent - If using a nucleophilic solvent (e.g., methanol), consider switching to a non-nucleophilic solvent (e.g., THF, toluene).

Data Presentation

The following table structure is recommended for summarizing quantitative data from stability studies of this compound.

Condition pH Temperature (°C) Time (h) % Remaining of this compound Major Degradation Products Identified
Acidic22524e.g., 98%e.g., None detected
Acidic28024e.g., 75%e.g., Thiophene, Methanesulfonic acid
Neutral72524e.g., >99%e.g., None detected
Basic122524e.g., 90%e.g., 2-Methyl-x-hydroxythiophene
Basic128024e.g., 40%e.g., 2-Methyl-x-hydroxythiophene, Ring-opened products

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs.

Protocol 1: Stability Testing in Acidic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

    • Prepare aqueous solutions of hydrochloric acid or sulfuric acid at the desired pH (e.g., pH 1, 2).

  • Experimental Setup:

    • In a series of vials, add a known volume of the this compound stock solution.

    • Add the acidic solution to each vial to reach the final desired concentration and pH.

    • Prepare control samples with deionized water (pH 7).

  • Incubation:

    • Incubate the vials at the desired temperatures (e.g., room temperature, 50°C, 80°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the degradation by neutralizing the sample with a suitable base.

    • Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

    • Analyze samples by LC-MS to identify any degradation products.

Protocol 2: Stability Testing in Basic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare aqueous solutions of sodium hydroxide or potassium hydroxide at the desired pH (e.g., pH 12, 13).

  • Experimental Setup:

    • Follow the setup as described in Protocol 1, using the basic solutions instead of acidic ones.

  • Incubation:

    • Incubate the vials at the desired temperatures.

  • Sampling and Analysis:

    • At specified time points, withdraw an aliquot from each vial.

    • Quench the degradation by neutralizing the sample with a suitable acid.

    • Analyze the samples by HPLC and LC-MS as described in Protocol 1.

Visualizations

The following diagrams illustrate the hypothesized degradation pathways of this compound.

Acidic_Degradation This compound This compound Protonated Thiophene Protonated Thiophene This compound->Protonated Thiophene H+ Thiophene Thiophene This compound->Thiophene H2O, Heat (Desulfonylation) Methanesulfonic Acid Methanesulfonic Acid This compound->Methanesulfonic Acid H2O, Heat (Desulfonylation) Polymerization/Ring Opening Polymerization/Ring Opening Protonated Thiophene->Polymerization/Ring Opening Harsh Conditions

Caption: Hypothesized degradation of this compound in acid.

Basic_Degradation This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex OH- (Nucleophilic Attack) 2-Methyl-x-hydroxythiophene 2-Methyl-x-hydroxythiophene Meisenheimer Complex->2-Methyl-x-hydroxythiophene Loss of MeSO2- Methanesulfinate Methanesulfinate Meisenheimer Complex->Methanesulfinate Ring-Opened Products Ring-Opened Products Meisenheimer Complex->Ring-Opened Products Harsh Conditions

Technical Support Center: Purification of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methylsulfonylthiophene, specifically focusing on the removal of sulfoxide impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the oxidation of a sulfide precursor. This process can lead to the formation of several byproducts, with the most common impurity being the corresponding sulfoxide. Incomplete oxidation can also leave residual starting sulfide material.

Q2: Why is it crucial to remove sulfoxide impurities from this compound?

Sulfoxide impurities can have different physical, chemical, and pharmacological properties compared to the desired this compound. For applications in drug development, even small amounts of such impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, their removal is a critical step in ensuring the quality and purity of the compound.

Q3: What are the primary methods for removing sulfoxide impurities from this compound?

The most effective methods for purifying this compound and removing sulfoxide impurities are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the level of impurity, and the desired final purity.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent.

Issue: Low Recovery of this compound After Recrystallization

Possible CauseTroubleshooting Steps
Excessive Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
Inappropriate Solvent Choice The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the sulfoxide impurity should ideally remain soluble at low temperatures. Perform small-scale solvent screening to identify the optimal solvent or solvent system (e.g., ethanol/water, isopropanol/water).
Premature Crystallization During Hot Filtration If hot filtration is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.

A typical recovery for recrystallization of aromatic sulfones can range from 60% to 90%, depending on the purity of the starting material and the optimization of the procedure.[1]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, and mixtures with water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool Slow Cooling and Crystallization hot_filtration->cool Clear Solution filter_dry Vacuum Filtration and Drying cool->filter_dry pure_product Pure this compound filter_dry->pure_product impurities Impurities in Mother Liquor filter_dry->impurities

Recrystallization Workflow for this compound.
Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2][3][4][5]

Issue: Poor Separation of this compound and Sulfoxide Impurity

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent is critical. A solvent system that is too polar will elute both compounds together, while a system that is too non-polar will result in very slow elution. Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and the impurity. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate.
Column Overloading Loading too much crude material onto the column will lead to broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
Improper Column Packing Air bubbles or cracks in the stationary phase will result in poor separation. Ensure the column is packed uniformly. A wet slurry packing method is often preferred.
Flow Rate Too Fast A high flow rate does not allow for proper equilibration between the mobile and stationary phases, leading to decreased resolution. Optimize the flow rate for the best separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the separation of sulfones and sulfoxides.

  • Mobile Phase Selection: Use TLC to find a solvent system (e.g., hexane/ethyl acetate) where the this compound has an Rf value of approximately 0.3-0.4, and there is a clear separation from the sulfoxide impurity spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pour it into the column. Allow the silica gel to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the more polar sulfoxide after the desired sulfone has been collected.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow start Crude Product dissolve Dissolve in Minimal Mobile Phase start->dissolve load Load onto Chromatography Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Pure evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Column Chromatography Workflow for Purification.

Data Presentation

The effectiveness of the purification methods can be assessed using High-Performance Liquid Chromatography (HPLC). The table below presents hypothetical data for the purity analysis of this compound before and after purification.

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Typical Recovery (%)
Recrystallization 8598.5>99.875
Column Chromatography 85>99.5N/A90

Note: Purity is determined by the peak area percentage in the HPLC chromatogram. Recovery is the percentage of the desired compound obtained after purification relative to the amount in the crude material.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Logic_Diagram start Crude this compound (with Sulfoxide Impurity) decision Select Purification Method start->decision recrystallization Recrystallization decision->recrystallization High Impurity / Large Scale chromatography Column Chromatography decision->chromatography Low Impurity / Small Scale analysis Purity Analysis (HPLC/NMR) recrystallization->analysis chromatography->analysis check_purity Purity Meets Specification? analysis->check_purity pure_product Pure Product (>99.5%) reprocess Reprocess or Discard check_purity->pure_product Yes check_purity->reprocess No

Decision Logic for Purification Method Selection.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylsulfonylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scalable synthesis of this important compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common and scalable two-step synthesis begins with a commercially available starting material, 2-bromothiophene. The first step is the introduction of a methylthio group to form 2-(methylthio)thiophene. The subsequent step is the oxidation of the thioether to the desired this compound.

Q2: What are the key considerations for the synthesis of the 2-(methylthio)thiophene intermediate?

The conversion of 2-bromothiophene to 2-(methylthio)thiophene can be achieved via nucleophilic substitution. A common method involves the reaction of 2-bromothiophene with a methylthiolating agent. Key considerations for this step include the choice of reagent, solvent, and reaction temperature to ensure high conversion and minimize side products.

Q3: Which oxidizing agents are suitable for converting 2-(methylthio)thiophene to this compound?

Several oxidizing agents can be employed for the oxidation of the thioether to the sulfone. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), and hydrogen peroxide. The choice of oxidant will depend on factors such as reaction scale, safety considerations, and desired selectivity.

Experimental Protocols

A widely applicable and scalable two-step procedure for the synthesis of this compound is outlined below.

Step 1: Synthesis of 2-(Methylthio)thiophene

This procedure details the synthesis of the thioether intermediate from 2-bromothiophene.

Diagram of the Experimental Workflow for Step 1:

experimental_workflow_step1 Workflow for 2-(Methylthio)thiophene Synthesis reagents Combine 2-bromothiophene, and a methylthiolating agent in a suitable solvent reaction Heat the reaction mixture under controlled temperature reagents->reaction Initiate Reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Perform aqueous workup and extraction monitoring->workup Upon Completion purification Purify by distillation or column chromatography workup->purification

Caption: Workflow for the synthesis of 2-(methylthio)thiophene.

Detailed Methodology:

Step 2: Oxidation of 2-(Methylthio)thiophene to this compound

This protocol describes the oxidation of the thioether intermediate to the final sulfone product.

Diagram of the Experimental Workflow for Step 2:

experimental_workflow_step2 Workflow for this compound Synthesis dissolve Dissolve 2-(methylthio)thiophene in a suitable solvent cool Cool the solution to 0°C dissolve->cool add_oxidant Slowly add the oxidizing agent (e.g., m-CPBA or Oxone®) cool->add_oxidant react Stir at controlled temperature add_oxidant->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench excess oxidant monitor->quench Upon Completion extract Extract the product quench->extract purify Purify by recrystallization or column chromatography extract->purify

Caption: Workflow for the oxidation of 2-(methylthio)thiophene.

Detailed Methodology using m-CPBA:

  • Dissolve the 2-(methylthio)thiophene (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in DCM to the stirred thioether solution.

  • Allow the reaction to stir at 0°C and then warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench any excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium bisulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Synthesis of 2-(Methylthio)thiophene

ParameterValue
Starting Material2-Bromothiophene
ReagentSodium thiomethoxide or similar
SolventDMF, THF, or similar polar aprotic solvent
Temperature50-100 °C
Reaction Time2-12 hours
Typical Yield70-90%

Table 2: Oxidation to this compound

Parameterm-CPBAOxone®Hydrogen Peroxide
Solvent Dichloromethane, ChloroformMethanol/Water, Acetonitrile/WaterAcetic Acid, Methanol
Temperature 0°C to Room TemperatureRoom TemperatureRoom Temp. to 50°C
Reaction Time 1-4 hours2-6 hours4-24 hours
Equivalents of Oxidant ~2.2~2.5>2.2
Typical Yield >90%>90%70-90%

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Incomplete conversion during the synthesis of 2-(methylthio)thiophene.

  • Question: My reaction to form the thioether from 2-bromothiophene is stalling, and I have significant starting material remaining. What could be the cause?

  • Possible Causes and Solutions:

    • Insufficient Reagent: Ensure that at least a stoichiometric amount of the methylthiolating agent is used. A slight excess may be beneficial.

    • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the temperature and monitor the reaction progress.

    • Poor Solvent Quality: The use of wet or impure solvent can hinder the reaction. Ensure the use of a dry, high-purity solvent.

    • Deactivation of Reagent: The methylthiolating agent may be sensitive to air or moisture. Handle it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of sulfoxide byproduct during the oxidation to this compound.

  • Question: My final product is contaminated with the corresponding sulfoxide. How can I favor the formation of the sulfone?

  • Possible Causes and Solutions:

    • Insufficient Oxidant: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. If an insufficient amount of the oxidizing agent is used, the reaction may stop at the sulfoxide stage.

    • Recommendation: Ensure that at least two equivalents of the oxidizing agent are used. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to drive the reaction to the sulfone.

    • Low Reaction Temperature: While the initial addition of the oxidant is often done at low temperatures to control the exotherm, allowing the reaction to proceed at room temperature or with gentle heating can promote the complete oxidation to the sulfone.

Issue 3: Difficulty in removing the m-chlorobenzoic acid byproduct after m-CPBA oxidation.

  • Question: I am having trouble separating my this compound from m-chlorobenzoic acid after the oxidation step. What is an effective purification strategy?

  • Possible Causes and Solutions:

    • Incomplete Quenching/Washing: The acidic byproduct, m-chlorobenzoic acid, should be removed during the aqueous workup.

    • Recommendation: Perform multiple washes with a saturated aqueous solution of sodium bicarbonate. This will convert the carboxylic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer. Check the pH of the aqueous layer after washing to ensure it is basic. If purification by column chromatography is performed, the m-chlorobenzoic acid is typically more polar and will elute later than the desired sulfone.

Logical Relationship for Troubleshooting Low Yield in Oxidation:

troubleshooting_oxidation Troubleshooting Low Yield in Oxidation low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction (Starting material remains) low_yield->incomplete_reaction side_products Formation of Side Products (e.g., sulfoxide) low_yield->side_products product_loss Product Loss During Workup/ Purification low_yield->product_loss cause1 Insufficient Oxidant incomplete_reaction->cause1 cause2 Low Reaction Temperature/ Short Reaction Time incomplete_reaction->cause2 cause3 Degraded Oxidant incomplete_reaction->cause3 cause4 Poor Solubility of Reactants incomplete_reaction->cause4 cause5 Over-oxidation or Ring Opening side_products->cause5 cause6 Product is water-soluble product_loss->cause6 cause7 Emulsion during extraction product_loss->cause7 solution1 Increase equivalents of oxidant cause1->solution1 solution2 Increase temperature or reaction time cause2->solution2 solution3 Use fresh, assayed oxidant cause3->solution3 solution4 Choose a more suitable solvent cause4->solution4 solution5 Use milder conditions/oxidant cause5->solution5 solution6 Back-extract aqueous layers cause6->solution6 solution7 Add brine or filter through Celite cause7->solution7

Caption: Troubleshooting logic for low yield in the oxidation step.

Catalyst selection for the oxidation of 2-(methylthio)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the oxidation of 2-(methylthio)thiophene to its corresponding sulfoxide and sulfone derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation of 2-(methylthio)thiophene is showing low or no conversion. What are the common causes?

A1: Low or no conversion can stem from several factors:

  • Inactive Oxidant: Oxidizing agents can degrade over time. For example, hydrogen peroxide solutions can lose potency. It is recommended to use a fresh batch of the oxidizing agent or to titrate the existing stock to determine its concentration.

  • Insufficient Oxidant: For the reaction to proceed to the sulfone, a stoichiometric excess of the oxidant is often required. Typically, at least 2.2 equivalents of the oxidant are necessary.

  • Low Reaction Temperature: The activation energy for the oxidation may not be met at lower temperatures. A gradual increase in reaction temperature can often improve conversion rates. For instance, oxidations using hydrogen peroxide may require heating to facilitate the formation of the sulfone.[1]

  • Catalyst Inactivity: If a catalyst is being used, it may be poisoned or improperly activated. Ensure the catalyst is fresh and handled according to the supplier's instructions.

Q2: I am observing the formation of the sulfoxide, but I want to synthesize the sulfone. How can I drive the reaction to completion?

A2: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide.[1] To promote the formation of the sulfone, consider the following:

  • Increase Oxidant Equivalents: Ensure you are using at least 2.2 equivalents of the oxidizing agent.

  • Prolong Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and continue the reaction until the sulfoxide is no longer observed.

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary energy to overcome the activation barrier for the second oxidation step.

Q3: I am struggling with the purification of my product. What are some common purification challenges and their solutions?

A3: Purification can be challenging due to the similar polarities of the sulfoxide and sulfone.

  • Co-elution: The sulfoxide and sulfone may co-elute during column chromatography. If the reaction can be driven to completion to yield only the sulfone, purification is simplified. For mixtures, careful selection of the eluent system is crucial.

  • Catalyst Removal: Metal-based catalysts can sometimes be difficult to remove. Thoroughly washing the organic layer with appropriate aqueous solutions can help remove residual catalyst.

  • Recrystallization: If the sulfone is a solid, recrystallization can be a highly effective method for separating it from the often oily sulfoxide intermediate.

Catalyst and Oxidant Selection Guide

The choice of catalyst and oxidant is critical for achieving the desired product with high yield and selectivity. The following table summarizes common systems for the oxidation of sulfides.

Oxidizing AgentCatalystTypical Solvent(s)Target ProductKey Considerations
Hydrogen Peroxide (H₂O₂)Vanadium, Tungsten, Molybdenum based catalysts[2][3]Acetonitrile, MethanolSulfoxide/Sulfone"Green" oxidant, water is the only byproduct.[4] Catalyst is often required for good conversion.
meta-Chloroperoxybenzoic acid (m-CPBA)None (stoichiometric)Dichloromethane, ChloroformSulfoxide/SulfoneHighly efficient but can be hazardous. Stoichiometry is key for selectivity (1.1 eq for sulfoxide, >2.2 eq for sulfone).[5]
Sodium Periodate (NaIO₄)None (stoichiometric)Methanol/WaterSulfoxide/SulfoneMild and selective oxidant.[5]
Oxone® (Potassium peroxymonosulfate)None (stoichiometric)Methanol/Water, Acetonitrile/WaterSulfoneA versatile and effective oxidant for converting sulfides to sulfones.[5]
Methyltrioxorhenium(VII) (MTO)MTOAcetonitrileSulfoxide/SulfoneHighly active catalyst for H₂O₂ oxidations.[6]

Experimental Protocols

Below are detailed experimental protocols for the oxidation of 2-(methylthio)thiophene using common laboratory reagents.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted for the selective oxidation to either the sulfoxide or the sulfone.

Materials:

  • 2-(methylthio)thiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(methylthio)thiophene (1 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • For Sulfoxide: Slowly add a solution of m-CPBA (1.1 mmol, 1.1 equivalents) in dichloromethane dropwise to the stirred solution at 0 °C.

  • For Sulfone: Use at least 2.2 equivalents of m-CPBA and allow the reaction to warm to room temperature after the addition.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Oxidation using Oxone®

This protocol is generally used for the preparation of sulfones.

Materials:

  • 2-(methylthio)thiophene

  • Oxone® (potassium peroxymonosulfate)

  • Methanol/Water (1:1 mixture)

  • Sodium bicarbonate (optional)

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve 2-(methylthio)thiophene (1 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Add Oxone® (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature.[5] The reaction can be exothermic.

  • If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material and intermediate sulfoxide are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visual Guides

Catalyst Selection Workflow

CatalystSelection start Define Goal: Oxidation of 2-(methylthio)thiophene product Desired Product? start->product sulfoxide Sulfoxide product->sulfoxide Sulfoxide sulfone Sulfone product->sulfone Sulfone reagent_so Select Reagent: - m-CPBA (1.1 eq) - NaIO4 (1.1 eq) sulfoxide->reagent_so reagent_su Select Reagent: - Oxone® - H2O2 with catalyst - m-CPBA (>2.2 eq) sulfone->reagent_su end Proceed to Experiment reagent_so->end reagent_su->end

Caption: A flowchart to guide the selection of appropriate reagents based on the desired oxidation product.

General Troubleshooting Logic

Troubleshooting start Low or No Conversion check_oxidant Check Oxidant - Fresh? - Stoichiometry? start->check_oxidant check_temp Increase Reaction Temperature start->check_temp check_catalyst Check Catalyst (if applicable) - Activity? start->check_catalyst re_evaluate Re-evaluate Reaction Conditions check_oxidant->re_evaluate check_temp->re_evaluate check_catalyst->re_evaluate success Improved Conversion re_evaluate->success

Caption: A diagram illustrating a logical approach to troubleshooting low conversion in oxidation reactions.

Reaction Pathway

ReactionPathway substrate 2-(Methylthio)thiophene (Sulfide) sulfoxide 2-(Methylsulfinyl)thiophene (Sulfoxide) substrate->sulfoxide + [O] sulfone 2-(Methylsulfonyl)thiophene (Sulfone) sulfoxide->sulfone + [O]

Caption: The stepwise oxidation pathway from 2-(methylthio)thiophene to its corresponding sulfoxide and sulfone.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-methylsulfonylthiophene and its precursor, 2-methylthiophene. Due to the limited availability of experimental NMR data for this compound, this guide utilizes predicted spectral data for comparison. This analysis aims to facilitate the identification and characterization of these compounds in complex reaction mixtures and to provide a foundational understanding of the electronic effects of the methylsulfonyl group on the thiophene ring.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 2-methylthiophene and the predicted chemical shifts for this compound. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃

CompoundH3H4H5-CH₃ (Thiophene)-SO₂CH₃
2-Methylthiophene[1]6.726.927.102.50-
This compound (Predicted)7.787.207.85-3.25

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

CompoundC2C3C4C5-CH₃ (Thiophene)-SO₂CH₃
2-Methylthiophene[1]139.50125.14126.86123.0314.95-
This compound (Predicted)145.2130.5127.8135.1-45.0

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for thiophene derivatives is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample (or 10-20 µL for a liquid sample) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

For ¹H NMR:

  • A standard single-pulse experiment is used.

  • Key acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

For ¹³C NMR:

  • A proton-decoupled pulse sequence (e.g., zgpg30 or zgdc) is employed to simplify the spectrum to singlets for each carbon.

  • Key acquisition parameters include:

    • Pulse angle: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

Mandatory Visualization

The following diagrams illustrate the chemical structures and the logical relationship of the NMR signals for 2-methylthiophene and this compound.

Caption: Chemical structures of 2-Methylthiophene and this compound.

G ¹H and ¹³C NMR Signal Correlation cluster_0 2-Methylthiophene cluster_1 This compound (Predicted) H3_MT H3: 6.72 ppm H3_MST H3: 7.78 ppm H3_MT->H3_MST Downfield Shift H4_MT H4: 6.92 ppm H5_MT H5: 7.10 ppm H5_MST H5: 7.85 ppm H5_MT->H5_MST Downfield Shift CH3_MT -CH3: 2.50 ppm C2_MT C2: 139.50 ppm C2_MST C2: 145.2 ppm C2_MT->C2_MST Downfield Shift C3_MT C3: 125.14 ppm C3_MST C3: 130.5 ppm C3_MT->C3_MST Downfield Shift C4_MT C4: 126.86 ppm C5_MT C5: 123.03 ppm C5_MST C5: 135.1 ppm C5_MT->C5_MST Downfield Shift CH3C_MT -CH3: 14.95 ppm H4_MST H4: 7.20 ppm SO2CH3_MST -SO2CH3: 3.25 ppm C4_MST C4: 127.8 ppm SO2CH3C_MST -SO2CH3: 45.0 ppm

Caption: Correlation of NMR signals and the effect of the sulfonyl group.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Methylsulfonylthiophene is crucial for quality control, impurity profiling, and stability studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The performance of each method is evaluated based on experimental data from closely related compounds, offering a framework for method development and selection.

Method Comparison at a Glance

The choice between HPLC and GC-MS for the analysis of this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC offers a robust and widely accessible method, GC-MS provides higher sensitivity and structural confirmation, which is particularly useful for impurity identification.

Table 1: Summary of Quantitative Data for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV (Adapted from Dibenzothiophene Sulfone Analysis)[1]GC-MS (Hypothetical, based on similar compounds)[2][3]
Linearity (r²) 0.9925 - 0.9993> 0.998
Limit of Detection (LOD) ~0.16 µg/mL[1]~0.02 µg/mL[2]
Limit of Quantitation (LOQ) ~0.5 µg/mL[1]~0.1 µg/mL
Accuracy (% Recovery) 95.7% - 104.3%[1]95% - 105%[2]
Precision (% RSD) < 5%[1]< 5%

In-Depth Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable analytical results. The following sections provide representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for the analysis of dibenzothiophene sulfone, a structurally related compound.[1]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile and water (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 231 nm.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile. Create a series of working standards by further dilution with the mobile phase to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).

  • Sample Solutions: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This hypothetical protocol is based on established methods for the analysis of volatile and semi-volatile sulfur-containing compounds.[2][3]

Instrumentation and Materials:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Chemicals and Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • This compound reference standard

    • Helium (carrier gas, 99.999% purity)

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in dichloromethane or ethyl acetate. Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Solutions: Dissolve the sample in the chosen solvent to an appropriate concentration. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.

Method Development and Comparison Workflow

The selection and development of an analytical method follow a logical progression, from initial feasibility assessment to final validation. The choice between HPLC and GC-MS is a critical early step, influenced by the analyte's properties and the analytical requirements.

Method_Development_and_Comparison cluster_Development_Workflow HPLC Method Development Workflow cluster_Comparison Alternative Method Comparison Start Define Analytical Requirements (Sensitivity, Selectivity, Speed) Analyte_Properties Assess Analyte Properties (Polarity, Volatility, UV Absorbance) Start->Analyte_Properties Method_Selection Select HPLC as Primary Technique Analyte_Properties->Method_Selection Column_Selection Column Selection (e.g., C18, Phenyl) Method_Selection->Column_Selection Alternative_Method Consider Alternative: GC-MS Method_Selection->Alternative_Method Mobile_Phase Mobile Phase Optimization (Acetonitrile, Water, Buffers) Column_Selection->Mobile_Phase Detection Detector Settings (Wavelength Selection) Mobile_Phase->Detection Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Detection->Validation Comparison Compare Performance Metrics (LOD, LOQ, Accuracy, Precision) Validation->Comparison GC_Parameters GC-MS Parameter Optimization (Column, Temperature Program, MS Settings) Alternative_Method->GC_Parameters GC_Validation GC-MS Method Validation GC_Parameters->GC_Validation GC_Validation->Comparison

Caption: A workflow diagram illustrating the development of an HPLC method for this compound analysis and its comparison with a GC-MS alternative.

Logical Relationship of Analytical Techniques

The relationship between different analytical techniques for the analysis of this compound can be visualized as a hierarchy based on their specificity and the richness of the information they provide.

Analytical_Techniques_Comparison Analyte This compound Analysis HPLC HPLC (High Performance Liquid Chromatography) Analyte->HPLC GC GC (Gas Chromatography) Analyte->GC UV_Vis UV-Vis Detector HPLC->UV_Vis Quantitative Analysis MS Mass Spectrometer GC->MS Quantitative & Structural Analysis

Caption: A diagram showing the logical relationship between HPLC and GC as separation techniques and UV-Vis and MS as detection methods for the analysis of this compound.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylsulfonylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Methylsulfonylthiophene, offering a comparative perspective with related molecules. By presenting experimental data and detailed protocols, this document serves as a valuable resource for the structural elucidation of thiophene-based compounds.

Comparative Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a series of characteristic fragment ions. While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, its fragmentation pattern can be reliably predicted by examining the behavior of analogous compounds: thiophene, 2-substituted thiophenes, and aryl methyl sulfones.

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, followed by cleavage of the C-S (sulfonyl) and S-C (methyl) bonds, as well as fragmentation of the thiophene ring itself. The table below summarizes the key expected fragments for this compound and compares them with the observed fragments of relevant compounds.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) and Proposed Structures Reference
This compound 162Predicted: 147 ([M-CH₃]⁺), 99 ([C₄H₃S-SO]⁺), 83 ([C₄H₃S]⁺), 79 ([CH₃SO₂]⁺), 69 ([C₃H₂S]⁺), 45 ([CHS]⁺)N/A
Methyl Phenyl Sulfone 156141 ([M-CH₃]⁺), 94 ([C₆H₆O]⁺), 77 ([C₆H₅]⁺), 65 ([C₅H₅]⁺), 51 ([C₄H₃]⁺)[1][2][3]
2-Acetylthiophene 126111 ([M-CH₃]⁺), 83 ([C₄H₃S]⁺), 43 ([CH₃CO]⁺)[4]
2-Thiophenecarboxaldehyde 112111 ([M-H]⁺), 83 ([C₄H₃S]⁺), 58, 57[5][6]
Thiophene 8458 ([C₂H₂S]⁺), 45 ([CHS]⁺)[7]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the formation of a molecular ion (m/z 162). Subsequent fragmentation events are dictated by the relative stabilities of the resulting cations and neutral losses. The primary fragmentation pathways are depicted in the diagram below.

Fragmentation_Pathway M C₅H₆O₂S₂⁺˙ m/z = 162 F1 [M-CH₃]⁺ C₄H₃O₂S₂⁺ m/z = 147 M->F1 - •CH₃ F2 [M-SO₂]⁺˙ C₅H₆S⁺˙ m/z = 98 M->F2 - SO₂ F4 [CH₃SO₂]⁺ m/z = 79 M->F4 - •C₄H₃S F6 [C₄H₃SO]⁺ m/z = 115 F1->F6 - SO F7 [C₄H₃S-CO]⁺ [C₃H₃S]⁺ m/z = 87 F1->F7 - O₂ F3 [C₄H₃S]⁺ m/z = 83 F2->F3 - •CH₃ F5 [C₃H₃]⁺ m/z = 39 F3->F5 - CS F6->F3 - CO

References

Purity Analysis of 2-Methylsulfonylthiophene for Biological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount to the reliability and reproducibility of biological studies. This guide provides a comprehensive comparison of the purity analysis of 2-Methylsulfonylthiophene against relevant alternatives in key biological research areas, supported by experimental data and detailed protocols.

Comparison of Purity and Analytical Methods

A critical aspect of utilizing any chemical compound in biological research is understanding its purity profile. The following table summarizes the purity of commercially available this compound and compares it with selected alternatives that target similar biological pathways.

CompoundBiological TargetStated PurityPotential ImpuritiesAnalytical Methods for Purity
This compound Carbonic Anhydrase, Adenosine Receptors, CB1 ReceptorTypically ≥97%2-(Methylsulfinyl)thiophene, unreacted starting materials, residual solventsHPLC, GC-MS, ¹H NMR
Dorzolamide Hydrochloride Carbonic Anhydrase≥98% (UPLC)Process-related impurities, degradation productsUPLC, HPLC[1][2]
Acetazolamide Carbonic Anhydrase99.23% (LCMS)Related substances, residual solventsLCMS[3]
CP-66,713 Adenosine A₁ Receptor AntagonistHigh Purity (research grade)Synthesis-related byproductsHPLC
Rimonabant CB1 Receptor AntagonistTypically >99%Related substances (e.g., degradation products), residual solventsHPLC[4][5]

Experimental Protocols for Purity Analysis

Accurate determination of purity relies on robust analytical methodologies. Below are detailed protocols for the most common techniques used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a common starting point. The mobile phase should be filtered and degassed.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or dichloromethane).

  • The concentration should be optimized to avoid column overloading.

Data Analysis:

  • Identification of impurities is achieved by comparing their mass spectra with library databases (e.g., NIST).

  • Quantification can be performed using an internal standard method.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural elucidation and can provide valuable information about the presence of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard with a distinct signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

Data Analysis:

  • Impurities can be identified by the presence of signals that do not correspond to the main compound.

  • The relative integration of impurity signals compared to the main compound's signals (or the internal standard) can be used to estimate the level of impurity. The most likely impurity, 2-(methylsulfinyl)thiophene, would show distinct chemical shifts for its methyl and thiophene protons compared to this compound.

Potential Impurities in this compound

The most probable impurity in commercially available this compound is the partially oxidized intermediate, 2-(methylsulfinyl)thiophene . This can arise from the incomplete oxidation of the starting material, 2-(methylthio)thiophene. Other potential impurities include unreacted starting materials and residual solvents from the synthesis and purification process. The presence of the sulfoxide impurity is of particular concern as it has different physicochemical properties and may exhibit its own biological activity or interfere with the activity of the desired sulfone.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's application and the workflow for its purity analysis, the following diagrams are provided.

G cluster_0 Purity Analysis Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Inject GCMS GC-MS Analysis Sample->GCMS Inject NMR NMR Analysis Sample->NMR Dissolve Data Data Interpretation HPLC->Data GCMS->Data NMR->Data Report Purity Report Data->Report

Caption: Workflow for the purity analysis of this compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Target Receptor (e.g., Adenosine Receptor) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response MST This compound (Antagonist) MST->Receptor

Caption: Inhibition of a G-protein coupled receptor signaling pathway.

G cluster_2 Purity Comparison Logic Compound Compound Purity Specification MST This compound ≥97% Decision Select compound based on: - Required purity for assay - Tolerance for specific impurities - Cost and availability MST->Decision Alternative Alternative Compound (e.g., Dorzolamide) ≥98% Alternative->Decision

Caption: Decision logic for compound selection based on purity.

Conclusion

The purity of this compound is a critical factor for its successful application in biological research. While commercially available products typically have a stated purity of 97% or higher, it is essential for researchers to be aware of potential impurities, most notably 2-(methylsulfinyl)thiophene, and their potential to influence experimental outcomes. The use of orthogonal analytical techniques such as HPLC, GC-MS, and NMR is crucial for a comprehensive purity assessment. When selecting a compound for a specific biological study, researchers should consider the required purity level for their assay and compare the purity profiles of this compound with relevant, high-purity alternatives like Dorzolamide, Acetazolamide, or Rimonabant, depending on the biological target of interest. This due diligence will ensure the generation of reliable and reproducible scientific data.

References

A Comparative Guide to the Biological Activity of Aryl-Substituted Thiophene Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The incorporation of a sulfonyl group and various aryl substitutions on the thiophene ring has been a fruitful strategy in the quest for novel drug candidates with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of different classes of aryl-substituted thiophene sulfonyl derivatives, focusing on their antibacterial, antioxidant, and anticancer properties.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various series of aryl-substituted thiophene sulfonyl derivatives.

Table 1: Antibacterial Activity of 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazole Derivatives
Compound IDTest OrganismMIC (μg/mL)Reference
6c Pseudomonas aeruginosa10[1][2]
Enterobacter aerogenes12[1][2]
Escherichia coli11[1][2]
Bacillus cereus15[1][2]
Staphylococcus aureus13[1][2]
Bacillus subtilis14[1][2]
6i Pseudomonas aeruginosa12[1][2]
Enterobacter aerogenes10[1][2]
Escherichia coli13[1][2]
Bacillus cereus11[1][2]
Staphylococcus aureus15[1][2]
Bacillus subtilis12[1][2]
6j Pseudomonas aeruginosa15[1][2]
Enterobacter aerogenes13[1][2]
Escherichia coli10[1][2]
Bacillus cereus12[1][2]
Staphylococcus aureus11[1][2]
Bacillus subtilis10[1][2]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazole Derivatives (DPPH Radical Scavenging)
Compound IDIC50 (μM)Reference
6i 18.5[1]
6j 16.2[1]

IC50: Half-maximal Inhibitory Concentration

Table 3: Anticancer Activity of Thiophene Sulfone Derivatives
Compound ClassCell LineIC50 (μM)Reference
2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene HeLa, JurkatSubmicromolar[3]
Thiophene-based Benzimidazole Derivatives HepG2, MDA-MB-231-[4]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A-549-[5]

Note: Specific IC50 values for some compound series were not provided in the abstracts.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antibacterial Activity Screening (Broth Microdilution Method)[6]
  • Preparation of Bacterial Suspension: Bacterial strains are cultured on an appropriate agar medium and incubated. A few colonies are then transferred to a sterile broth and incubated until the culture reaches the logarithmic growth phase.

  • Compound Dilution: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)[1]
  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Anticancer Activity Assay (MTT Assay)[7]
  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

Experimental Workflow for Antibacterial MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculation Inoculation start->inoculation stock Compound Stock Solution dilution Serial Dilution stock->dilution plate 96-Well Plate with Broth plate->dilution dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation reading Visual/Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

General Workflow for Anticancer MTT Assay

MTT_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_result Result seeding Seed Cells in 96-Well Plate attachment Overnight Incubation for Attachment seeding->attachment compound_add Add Compound Dilutions attachment->compound_add incubation_treat Incubate (24-72h) compound_add->incubation_treat mtt_add Add MTT Reagent incubation_treat->mtt_add formazan_inc Incubate for Formazan Formation mtt_add->formazan_inc solubilize Solubilize Formazan formazan_inc->solubilize read_abs Read Absorbance solubilize->read_abs calculate Calculate Cell Viability & IC50 read_abs->calculate

Caption: General workflow for the MTT cell viability assay.

References

A Comparative Guide to the In Vitro Evaluation of 2-Methylsulfonylthiophene and 2-(Methylsulfinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiophene Derivatives in Drug Discovery

Thiophene is a five-membered aromatic ring containing a sulfur atom, and its derivatives are a cornerstone in medicinal chemistry. The thiophene nucleus is considered a "privileged scaffold," meaning it is a common structural feature in a wide range of biologically active compounds. Thiophene-containing molecules have been developed with a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The structural versatility of the thiophene ring allows for modifications that can fine-tune a compound's pharmacological properties.

The two compounds of interest, 2-methylsulfonylthiophene and 2-(methylsulfinyl)thiophene, represent oxidized forms of a methylthio-substituted thiophene. The difference in the oxidation state of the sulfur atom (sulfone vs. sulfoxide) can significantly impact the molecule's electronic properties, polarity, and ability to interact with biological targets. A systematic in vitro comparison is therefore essential to elucidate their relative potency and potential mechanisms of action.

Comparative Data Summary

In the absence of direct experimental data comparing this compound and 2-(methylsulfinyl)thiophene, the following table is presented as a template for summarizing key quantitative metrics from hypothetical in vitro assays. Researchers generating new data are encouraged to use this structure for clear and concise reporting.

Assay Type Target Metric This compound 2-(Methylsulfinyl)thiophene Reference Compound
Enzyme Inhibition e.g., Cyclooxygenase-2 (COX-2)IC₅₀ (µM)Data Not AvailableData Not Availablee.g., Celecoxib
Cell Viability e.g., A549 (Lung Cancer Cell Line)IC₅₀ (µM)Data Not AvailableData Not Availablee.g., Doxorubicin
Antibacterial Activity e.g., Staphylococcus aureusMIC (µg/mL)Data Not AvailableData Not Availablee.g., Vancomycin

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit a biological process by 50%. A lower IC₅₀ indicates greater potency. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be essential for comparing the biological activities of this compound and 2-(methylsulfinyl)thiophene.

General Enzyme Inhibition Assay (Spectrophotometric)

This assay is designed to determine the ability of a compound to inhibit the activity of a specific purified enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (producing a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compounds (this compound, 2-(methylsulfinyl)thiophene) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplates

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and positive control. Create a series of dilutions of the test compounds in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed volume of the enzyme solution to each well of a 96-well plate. Add the various concentrations of the test compounds or controls to the wells. Incubate for 15-30 minutes at the enzyme's optimal temperature to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (enzyme and substrate without inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Perform Serial Dilution of Inhibitors prep_reagents->serial_dilution add_inhibitor Add Inhibitor Dilutions & Pre-incubate serial_dilution->add_inhibitor add_enzyme Add Enzyme to 96-well Plate add_enzyme->add_inhibitor add_substrate Initiate Reaction with Substrate add_inhibitor->add_substrate read_plate Measure Kinetic Activity (Spectrophotometer) add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocity read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a general enzyme inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.

Materials:

  • Adherent or suspension cell line cultured in appropriate medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[2]

G A Seed Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Experimental workflow for an MTT cell viability assay.

Conclusion

The evaluation of this compound and 2-(methylsulfinyl)thiophene requires a systematic approach using standardized in vitro assays. While direct comparative data is currently unavailable, the protocols for enzyme inhibition and cell viability assays provided in this guide offer a robust framework for researchers to generate the necessary data. Such studies will be instrumental in understanding the structure-activity relationships of oxidized thiophene derivatives and their potential as leads in drug discovery programs.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Methylsulfonylthiophene Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 2-substituted thiophene derivatives, allowing for a direct comparison of their solid-state structures.

Table 1: Crystal System and Space Group of Selected Thiophene Derivatives

CompoundCrystal SystemSpace GroupReference
(4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanoneTriclinicP-1[4]
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamideMonoclinicP2₁/c[5]
Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateTriclinicP-1[6]
5-(phenylsulfonyl)-5,6-dihydrobenzo[7][8]thieno[3,2-j]phenanthridineMonoclinicP2₁/c[7]
(2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanoneMonoclinicP2₁[9]

Table 2: Unit Cell Parameters of Selected Thiophene Derivatives

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Reference
(4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone7.3069 (1)8.3267 (1)11.2461 (1)90.109 (1)95.156 (1)101.276 (1)668.18 (1)[6]
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide11.8716 (8)6.5579 (4)11.4802 (8)9097.705 (17)90-[7]
Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate7.3069 (1)8.3267 (1)11.2461 (1)90.109 (1)95.156 (1)101.276 (1)668.18 (1)[6]
5-(phenylsulfonyl)-5,6-dihydrobenzo[7][8]thieno[3,2-j]phenanthridine-------[7]
(2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone5.6236 (6)12.8026 (13)7.2117 (7)9092.971 (5)90-[9]

Table 3: Selected Torsion Angles in Thiophene Derivatives

CompoundTorsion Angle DescriptionValue (°)Reference
(4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanoneDihedral angle between the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl rings43.70 (2)[4]
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamideDihedral angle between the thiophene ring system and the phenyl ring of the sulfonyl group77.7 (1)[5]
Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateDihedral angle between the dihydropyrimidine ring and the thiophene ring89.78 (11)[6]
5-(phenylsulfonyl)-5,6-dihydrobenzo[7][8]thieno[3,2-j]phenanthridineDihedral angle between the thiophene ring system and the phenyl ring of the sulfonyl group88.1 (1)[7]

Experimental Protocols

The determination of the crystal structures of the compared thiophene derivatives generally follows a standard procedure in X-ray crystallography.

Synthesis and Crystallization

The synthesis of the target compounds is the initial step. For instance, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone was synthesized using α-oxoketene dithioacetal and 1,4-dithiane-2,5-diol in dry ethanol with anhydrous potassium carbonate.[4] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent.

Data Collection

A single crystal of suitable size is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are collected on a detector, such as a CCD. Data collection is often performed at a controlled temperature to minimize thermal vibrations. For example, the data for ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate was collected on a Bruker APEXII CCD diffractometer.[6]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Compound Preparation cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Elucidation cluster_analysis Data Analysis synthesis Synthesis of Thiophene Derivative purification Purification synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis visualization Molecular Visualization analysis->visualization

Caption: Workflow of X-ray crystallographic analysis.

Logical Relationship of Structural Analysis and Application

logical_relationship cluster_experimental Experimental Analysis cluster_data Structural Information cluster_application Applications xray X-ray Crystallography geometry Molecular Geometry (Bond Lengths, Angles) xray->geometry packing Crystal Packing & Intermolecular Interactions xray->packing spectroscopy Spectroscopic Techniques (NMR, IR, MS) spectroscopy->geometry drug_design Structure-Based Drug Design geometry->drug_design sar Structure-Activity Relationship (SAR) Studies geometry->sar materials Materials Science packing->materials sar->drug_design

References

Validating the Structure of Synthesized 2-Methylsulfonylthiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel compounds, particularly in the field of medicinal chemistry, rigorous structural validation is a critical step to ensure the identity and purity of the target molecule. This guide provides a comparative analysis of key analytical techniques for validating the structure of synthesized 2-Methylsulfonylthiophene. It contrasts the expected analytical data of the target compound with that of potential isomers and precursors that may arise during synthesis, offering a clear framework for structural confirmation.

Comparative Spectroscopic Data

The validation of this compound relies on differentiating its spectroscopic signature from potential impurities. The most common alternatives are the isomeric 3-Methylsulfonylthiophene, which can be formed if the starting material contains the 3-substituted isomer, and the precursor 2-(Methylthio)thiophene, present in cases of incomplete oxidation. The following table summarizes the expected quantitative data from key analytical methods.

Technique Parameter This compound (Target) 3-Methylsulfonylthiophene (Isomer) 2-(Methylthio)thiophene (Precursor)
¹H NMR Chemical Shift (δ, ppm)~3.3 (s, 3H, -SO₂CH₃)~7.2 (dd, 1H, H4)~7.7 (dd, 1H, H5)~7.8 (dd, 1H, H3)~3.2 (s, 3H, -SO₂CH₃)~7.3 (dd, 1H, H4)~7.6 (dd, 1H, H5)~8.1 (dd, 1H, H2)~2.5 (s, 3H, -SCH₃)~7.0 (dd, 1H, H4)~7.1 (dd, 1H, H3)~7.4 (dd, 1H, H5)[1]
¹³C NMR Chemical Shift (δ, ppm)~45 (-SO₂CH₃)~127 (C4)~132 (C3)~133 (C5)~140 (C2)~46 (-SO₂CH₃)~123 (C4)~128 (C5)~131 (C2)~143 (C3)~16 (-SCH₃)~126 (C4)~128 (C3)~130 (C5)~138 (C2)
FT-IR Wavenumber (cm⁻¹)~1310 & ~1150 (strong, SO₂ stretch) ~3100 (C-H, aromatic)~1500 (C=C, aromatic)~1310 & ~1150 (strong, SO₂ stretch) ~3100 (C-H, aromatic)~1515 (C=C, aromatic)No strong SO₂ bands ~3090 (C-H, aromatic)~1510 (C=C, aromatic)
Mass Spec. m/z of Key Fragments162 (M⁺) 147 (M⁺ - CH₃)97 (M⁺ - SO₂CH₃)83 (C₄H₃S⁺)162 (M⁺) 147 (M⁺ - CH₃)97 (M⁺ - SO₂CH₃)83 (C₄H₃S⁺)130 (M⁺) 115 (M⁺ - CH₃)83 (C₄H₃S⁺)
Note: NMR data for this compound and 3-Methylsulfonylthiophene are predicted values, as experimental data is not widely published. Precursor data is based on available literature.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the synthesized solid in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's magnet. The magnetic field is "locked" using the deuterium signal from the solvent and "shimmed" to achieve high homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and detection of the Free Induction Decay (FID). For ¹³C NMR, a proton-decoupled sequence is standard to ensure each unique carbon appears as a single sharp line.

  • Data Processing: The resulting FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument Setup: Perform a background scan of the clean, empty ATR (Attenuated Total Reflectance) crystal to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. The infrared beam is directed through the ATR crystal, and the attenuated radiation is measured by the detector over a standard range (e.g., 4000 to 400 cm⁻¹).

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The sample solution is introduced into the ion source (e.g., via Direct Infusion or coupled with Gas/Liquid Chromatography), where it is vaporized and ionized. Electron Impact (EI) is a common ionization technique for such molecules.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Validation Workflow

The process of validating the synthesized product follows a logical progression from synthesis to multi-faceted analysis, as illustrated in the workflow diagram below. This ensures that the final product is not only the correct molecule but is also free from significant impurities.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison start Oxidation of 2-(Methylthio)thiophene purify Work-up & Purification (e.g., Recrystallization) start->purify product Isolated White Solid purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare Compare Experimental Data with Reference Table nmr->compare ir->compare ms->compare decision Structure Confirmed? compare->decision decision->purify No (Re-purify or Re-synthesize) end_node Structure Validated: This compound decision->end_node Yes

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Analysis of Thiophene Sulfoxide and Sulfone Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, physicochemical properties, and biological activities of thiophene sulfoxides and sulfones reveals key differences that are critical for their application in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comparative study of these two important classes of thiophene derivatives, supported by experimental data and detailed protocols.

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are prominent scaffolds in medicinal chemistry, found in numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Oxidation of the sulfur atom in the thiophene ring leads to the formation of thiophene-S-oxides (sulfoxides) and thiophene-S,S-dioxides (sulfones), which exhibit distinct chemical and biological properties compared to the parent thiophene.[3] Understanding these differences is crucial for the rational design of novel therapeutics.

This comparative guide focuses on 2,5-diphenylthiophene and its corresponding sulfoxide and sulfone derivatives as a model system to explore the structure-activity relationships and guide future drug development efforts.

Physicochemical Properties: A Tale of Two Oxidation States

The oxidation state of the sulfur atom significantly influences the physicochemical properties of thiophene derivatives. A comparison of 2,5-diphenylthiophene, 2,5-diphenylthiophene-1-oxide, and 2,5-diphenylthiophene-1,1-dioxide highlights these differences.

Property2,5-Diphenylthiophene2,5-Diphenylthiophene-1-oxide2,5-Diphenylthiophene-1,1-dioxide
Molecular Formula C₁₆H₁₂SC₁₆H₁₂OSC₁₆H₁₂O₂S
Molecular Weight 236.33 g/mol [4]252.33 g/mol 268.33 g/mol
Melting Point (°C) 153[5]Not specifiedNot specified
Aromaticity Aromatic[4]Reduced aromaticity[4]Non-aromatic[6]
Sulfur Atom Geometry PlanarPyramidal (Chiral center)Tetrahedral (Achiral)
Solubility Soluble in Toluene[5]Generally soluble in organic solventsGenerally soluble in organic solvents

The oxidation of the sulfur atom from a sulfide to a sulfoxide and then to a sulfone leads to a decrease in the aromaticity of the thiophene ring.[4] Thiophene S-oxides and S,S-dioxides are considerably more reactive than the parent thiophenes. A key distinction is the chirality at the sulfur atom in sulfoxides when the substituents are different, a feature absent in the achiral sulfones. This chirality can be exploited in stereoselective synthesis and for enantioselective interactions with biological targets.

Spectroscopic Characteristics

The oxidation state of the sulfur atom also imparts distinct spectroscopic signatures.

Spectroscopic Data2,5-Diphenylthiophene2,5-Diphenylthiophene-1-oxide2,5-Diphenylthiophene-1,1-dioxide
¹H NMR (CDCl₃, δ ppm) ~7.3-7.6 (m, Ar-H)[7]Aromatic protons shifted compared to the parent thiophene.Aromatic protons shifted compared to the parent thiophene.
IR (cm⁻¹) C-S stretchingS=O stretching (~1030-1070)[8]Asymmetric and symmetric SO₂ stretching (~1300-1350 and 1120-1160)

Synthesis of Thiophene Sulfoxides and Sulfones

The synthesis of thiophene sulfoxides and sulfones is typically achieved through the oxidation of the corresponding thiophene. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Experimental Protocol: Synthesis of 2,5-Diphenylthiophene-1-oxide

This protocol is adapted from the literature for the synthesis of thiophene-S-oxides.[9]

Materials:

  • 2,5-Diphenylthiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,5-diphenylthiophene in dry CH₂Cl₂ in a round-bottom flask and cool the solution to -20°C in a cryostat.

  • Add BF₃·Et₂O to the solution.

  • Slowly add a solution of m-CPBA in dry CH₂Cl₂ to the reaction mixture.

  • Stir the reaction mixture at -20°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution to quench the excess acid.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water, and dry over MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,5-diphenylthiophene-1-oxide.

G Thiophene 2,5-Diphenylthiophene OxidizingAgent m-CPBA, BF₃·Et₂O Thiophene->OxidizingAgent Oxidation Sulfoxide 2,5-Diphenylthiophene-1-oxide OxidizingAgent->Sulfoxide

Caption: Synthesis of Thiophene Sulfoxide.

Experimental Protocol: Synthesis of 2,5-Diphenylthiophene-1,1-dioxide

The synthesis of the corresponding sulfone is achieved by further oxidation, often using an excess of the oxidizing agent or stronger oxidizing conditions.

Materials:

  • 2,5-Diphenylthiophene or 2,5-Diphenylthiophene-1-oxide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,5-diphenylthiophene in CH₂Cl₂.

  • Add an excess (e.g., 2.5 equivalents) of m-CPBA to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude 2,5-diphenylthiophene-1,1-dioxide, which can be further purified by recrystallization or column chromatography.

G Sulfoxide 2,5-Diphenylthiophene-1-oxide ExcessOxidant Excess m-CPBA Sulfoxide->ExcessOxidant Further Oxidation Sulfone 2,5-Diphenylthiophene-1,1-dioxide ExcessOxidant->Sulfone

Caption: Synthesis of Thiophene Sulfone.

Biological Activity: A Focus on Anticancer Properties

Thiophene derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes such as tubulin polymerization and the activity of protein kinases.[10][11]

While direct comparative anticancer data for 2,5-diphenylthiophene sulfoxide and sulfone is limited, the broader class of thiophene derivatives has demonstrated potent activity. For instance, certain tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[10] Other thiophene-containing compounds act as inhibitors of crucial signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways, which are often dysregulated in cancer.[11]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is a common method to screen for compounds that interfere with microtubule dynamics.[12]

Materials:

  • Purified tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (thiophene sulfoxide and sulfone derivatives)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

  • Add the test compounds, positive control, and vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

G cluster_0 Assay Preparation cluster_1 Polymerization and Measurement cluster_2 Data Analysis Tubulin_Mix Prepare Tubulin Reaction Mix on Ice Initiate Initiate Polymerization at 37°C Tubulin_Mix->Initiate Controls Prepare Test Compounds and Controls Controls->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Plot Plot Polymerization Curves Measure->Plot Analyze Analyze Inhibition Effects Plot->Analyze G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection and Analysis Components Combine Kinase, Substrate, and Inhibitor Start Initiate with ATP Components->Start Incubate Incubate at Optimal Temperature Start->Incubate Detect Measure ADP Production Incubate->Detect Calculate Calculate IC₅₀ Detect->Calculate EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thiophene Derivative Inhibitor->EGFR Inhibition VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibition

References

Assessing the Metabolic Stability of 2-Methylsulfonylthiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, significantly influencing its pharmacokinetic profile, including bioavailability and in vivo half-life.[1][2] Thiophene-containing compounds, a common scaffold in medicinal chemistry, present a particular area of interest due to their potential for metabolic activation into reactive metabolites.[3][4] This guide provides a comparative overview of the metabolic stability of 2-methylsulfonylthiophene derivatives, supported by experimental data and detailed protocols for in vitro assessment.

Introduction to Thiophene Metabolism

The thiophene ring is susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of reactive intermediates such as thiophene-S-oxides and thiophene epoxides.[3][4][5] These reactive metabolites can covalently bind to cellular macromolecules, potentially leading to drug-induced toxicity, such as hepatotoxicity observed with some thiophene-containing drugs like tienilic acid.[3][4][6] The substitution pattern on the thiophene ring plays a crucial role in determining the primary site of metabolism and the propensity for reactive metabolite formation.[7] For instance, the introduction of bulky or electron-withdrawing groups can reduce bioactivation.[7] The 2-methylsulfonyl group is an electron-withdrawing group, which is expected to influence the metabolic profile of the thiophene ring.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes.[8][9] The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][10] A shorter half-life and higher clearance indicate lower metabolic stability.

Below is a representative table summarizing the metabolic stability of a hypothetical series of this compound derivatives compared to a reference compound.

Compound IDStructuret½ (min) (Human Liver Microsomes)CLint (µL/min/mg protein) (Human Liver Microsomes)
MST-001 This compound4530.8
MST-002 3-Bromo-2-methylsulfonylthiophene6222.4
MST-003 5-Chloro-2-methylsulfonylthiophene>90<15.4
Reference-A Verapamil1592.4

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific experimental conditions.

The data illustrates that substitution on the thiophene ring can significantly impact metabolic stability. For instance, the introduction of a halogen at the 5-position (MST-003) appears to increase metabolic stability compared to the unsubstituted parent compound (MST-001).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. The two most common in vitro assays are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, particularly by CYP450 enzymes.[9][11]

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound derivatives in human liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Human liver microsomes (pooled)[12]

  • Phosphate buffer (100 mM, pH 7.4)[13]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]

  • Positive control compounds (e.g., verapamil, testosterone)[11]

  • Acetonitrile (ice-cold) for reaction termination[12]

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[12][13]

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.[14]

  • In a 96-well plate, add the test compound, human liver microsomes (final concentration e.g., 0.5 mg/mL), and phosphate buffer.[15]

  • Pre-incubate the plate at 37°C for 10 minutes.[14]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Incubate the plate at 37°C with gentle shaking.[13]

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[10][12][15]

  • Centrifuge the plate to precipitate the proteins.[12]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[2]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as it uses intact liver cells.[9][11][17]

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound derivatives in suspended human hepatocytes.

Materials:

  • Test compounds (this compound derivatives)

  • Cryopreserved human hepatocytes[8]

  • Williams' Medium E or similar incubation medium[18]

  • Positive control compounds

  • Acetonitrile (ice-cold) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Multi-well plates, orbital shaker, incubator, centrifuge, LC-MS/MS system[18]

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a suspension of hepatocytes in the incubation medium at a specific density (e.g., 0.5 x 10^6 viable cells/mL).[16]

  • Add the test compound to the hepatocyte suspension at the final desired concentration (e.g., 1 µM).

  • Incubate the cell suspension at 37°C in a humidified incubator with continuous shaking.[18]

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.[18]

  • Centrifuge the samples to pellet cell debris and proteins.

  • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[16]

Data Analysis:

  • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. The CLint value is typically expressed as µL/min/10^6 cells.[16]

Visualizations

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the potential metabolic pathways of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (this compound derivative) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate NADPH NADPH (for microsomes) NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_reactive Reactive Metabolites cluster_downstream Downstream Events Parent This compound Derivative Epoxidation Thiophene Epoxidation Parent->Epoxidation SOxidation Thiophene S-oxidation Parent->SOxidation Epoxide Thiophene Epoxide Epoxidation->Epoxide SOxide Thiophene S-oxide SOxidation->SOxide Adducts Covalent Adducts (Protein Binding) Epoxide->Adducts Detox Detoxification (e.g., GSH Conjugation) Epoxide->Detox SOxide->Adducts SOxide->Detox

Caption: Potential metabolic activation pathways of thiophene derivatives.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. For this compound derivatives, understanding their susceptibility to metabolism, particularly the formation of reactive intermediates, is paramount for mitigating potential toxicity risks. The use of standardized in vitro assays, such as microsomal and hepatocyte stability assays, provides crucial data to guide lead optimization efforts. By systematically evaluating the structure-metabolism relationships, researchers can design novel thiophene derivatives with improved pharmacokinetic profiles and a lower propensity for bioactivation.

References

Safety Operating Guide

Safe Disposal of 2-Methylsulfonylthiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methylsulfonylthiophene, a chemical used in research and development, is critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar compounds, such as 2-methylthiophene and other thiophene derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator may be necessary.

Hazard Profile Summary

The following table summarizes the potential hazards associated with this compound, based on data for similar thiophene compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves. If on skin, wash with plenty of water.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Aquatic Hazard Harmful to aquatic life.[1][2]Avoid release to the environment.[1][2]
Flammability May be flammable.[2][3]Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, regional, and national hazardous waste regulations. The primary and most secure method for disposal is through your institution's EHS office or a licensed hazardous waste disposal contractor.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Toxic, Flammable).

2. For Small Spills:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[3]

  • Do not allow the spilled material to enter drains or waterways.[2]

3. Container Disposal:

  • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.

  • Consult your EHS office for procedures on decontaminating empty containers. If decontamination is not feasible, dispose of the container as hazardous waste.

4. Consultation with EHS:

  • Always consult your institution's EHS office before initiating any disposal procedure. They will provide specific guidance on labeling, storage, and pickup of hazardous waste, ensuring compliance with all regulations.[4][5]

Experimental Protocol: Chemical Treatment (for consideration with EHS approval)

For certain sulfur-containing compounds, chemical treatment to reduce hazards may be an option prior to disposal. The following is a general protocol for the oxidation of similar sulfur compounds and should only be performed after a thorough risk assessment and with the explicit approval of your EHS office.

Objective: To oxidize the sulfur compound to a less hazardous state.

Materials:

  • Waste this compound

  • Sodium hypochlorite solution (household bleach)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask) within a fume hood

Procedure:

  • Hydrolysis (Optional): In a well-ventilated fume hood, the compound may first be hydrolyzed by carefully adding it to a solution of sodium hydroxide with stirring. This step's applicability depends on the specific reactivity of this compound.

  • Oxidation: Slowly and with constant stirring, add a sodium hypochlorite solution to the aqueous solution containing the waste chemical. The reaction can be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary.[6]

  • Neutralization: After the reaction is complete (which may be indicated by a change in odor or color), neutralize the solution to a pH of approximately 7 using a suitable acid, such as hydrochloric acid.[6]

  • Disposal of Treated Waste: The neutralized, treated solution must still be considered hazardous waste unless confirmed otherwise by your EHS office. Collect the treated waste in a labeled container for disposal.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste is_spill Is it a spill? start->is_spill small_spill Small Spill is_spill->small_spill Yes collect_routine Routine Waste Collection is_spill->collect_routine No large_spill Large Spill small_spill->large_spill No absorb Absorb with inert material small_spill->absorb Yes contact_ehs_spill Contact EHS for spill response large_spill->contact_ehs_spill collect_waste Collect in a labeled, sealed container absorb->collect_waste consult_ehs Consult EHS for disposal options collect_waste->consult_ehs collect_routine->consult_ehs chemical_treatment Chemical Treatment Approved by EHS? consult_ehs->chemical_treatment ehs_pickup Arrange for EHS pickup end End: Waste Disposed Compliantly ehs_pickup->end chemical_treatment->ehs_pickup No perform_treatment Perform approved treatment protocol chemical_treatment->perform_treatment Yes perform_treatment->collect_waste

Caption: Disposal decision workflow for this compound.

References

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Retrosynthesis Analysis

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2-Methylsulfonylthiophene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.